Technical Documentation Center

4-Ethyl-6-methoxy-quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethyl-6-methoxy-quinoline

Core Science & Biosynthesis

Foundational

Part 1: Foundational Bioactivity and Cytotoxicity Profiling

An In-Depth Technical Guide to the Investigational In Vitro Mechanism of Action of 4-Ethyl-6-methoxy-quinoline Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Investigational In Vitro Mechanism of Action of 4-Ethyl-6-methoxy-quinoline

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific derivative, 4-Ethyl-6-methoxy-quinoline. While direct literature on this compound's mechanism of action is nascent, its structural motifs—a quinoline core, an ethyl group at the C4 position, and a methoxy group at the C6 position—provide a strong basis for hypothesizing its biological activities. Structurally related analogs, such as the antimalarial 4-ethylprimaquine and various anticancer 6-methoxyquinoline derivatives, suggest several plausible mechanisms.[3][4] This document outlines a comprehensive, multi-pronged in vitro strategy to systematically investigate and elucidate the mechanism of action of 4-Ethyl-6-methoxy-quinoline. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each experimental choice.

Before delving into specific mechanistic pathways, it is essential to establish a foundational understanding of the compound's general biological effect. A primary cytotoxicity screen across a panel of relevant cell lines is the logical first step. This initial screen will guide the subsequent, more focused mechanistic studies.

Rationale for Initial Broad-Spectrum Screening

The quinoline nucleus is associated with a wide range of biological effects, from anticancer to antimicrobial and neuroprotective activities.[5][6][7] A broad-spectrum cytotoxicity assay against a diverse panel of human cancer cell lines provides a cost-effective and efficient method to identify if the compound possesses antiproliferative properties and, if so, which cancer types are most sensitive.

Experimental Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a series of dilutions of 4-Ethyl-6-methoxy-quinoline (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO at <0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for the formation of formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Workflow and Hypothetical Data

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_lines Select & Culture Cancer Cell Lines (MCF-7, A549, HCT-116) seed_plate Seed Cells in 96-Well Plate cell_lines->seed_plate compound_prep Prepare Serial Dilutions of 4-Ethyl-6-methoxy-quinoline treat Treat Cells with Compound Dilutions compound_prep->treat seed_plate->treat incubate Incubate for 48-72h treat->incubate mtt_add Add MTT Reagent incubate->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining general cytotoxicity using the MTT assay.

Table 1: Hypothetical IC₅₀ Values from Primary Cytotoxicity Screen

Cell Line Cancer Type Hypothetical IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 5.2
A549 Lung Carcinoma 12.8
HCT-116 Colorectal Carcinoma 3.5
K562 Leukemia 0.9

| LOX IMVI | Melanoma | 1.8 |

Part 2: Investigating Anticancer Mechanisms

Based on the hypothetical data suggesting potent antiproliferative activity, particularly against leukemia and melanoma cell lines[9], the next logical step is to investigate specific molecular mechanisms. The quinoline scaffold is a known inhibitor of several key cancer-related targets.[10]

Hypothesis A: Inhibition of Topoisomerase I

Rationale: Topoisomerase I (TOP1) is a critical enzyme that resolves DNA supercoiling during replication and transcription.[10] Many quinoline-based anticancer agents, including the natural product camptothecin, function by stabilizing the TOP1-DNA cleavage complex, leading to lethal double-strand breaks.[11][12] The planar quinoline ring is well-suited to intercalate at the DNA cleavage site.

Experimental Protocol: TOP1-Mediated DNA Relaxation Assay This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of TOP1.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human TOP1 enzyme, and the assay buffer.

  • Compound Addition: Add varying concentrations of 4-Ethyl-6-methoxy-quinoline. Include a negative control (vehicle) and a positive control (camptothecin).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Analysis: Supercoiled DNA (substrate) migrates faster than relaxed DNA (product). Inhibition of TOP1 will result in a higher proportion of supercoiled DNA compared to the negative control.

cluster_input cluster_process cluster_output scDNA Supercoiled Plasmid DNA Reaction Incubate at 37°C scDNA->Reaction Top1 TOP1 Enzyme Top1->Reaction Compound 4-Ethyl-6-methoxy-quinoline Compound->Reaction RelaxedDNA Relaxed DNA (No Inhibition) Reaction->RelaxedDNA if inactive scDNA_out Supercoiled DNA (Inhibition) Reaction->scDNA_out if active

Caption: Logical diagram of the Topoisomerase I DNA relaxation assay.

Hypothesis B: Inhibition of Tubulin Polymerization

Rationale: The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, making it an attractive anticancer target.[4] Certain quinoline derivatives, particularly those with a 6-methoxy substitution, have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing mitotic arrest.[4]

Experimental Protocol: Cell-Free Tubulin Polymerization Assay This assay measures the effect of the compound on the assembly of purified tubulin into microtubules, often monitored by an increase in light scattering or fluorescence.

  • Tubulin Preparation: Resuspend purified bovine or porcine brain tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP) and keep on ice.

  • Assay Setup: In a 96-well plate, add varying concentrations of 4-Ethyl-6-methoxy-quinoline. Include a negative control (vehicle), a positive control for inhibition (e.g., colchicine or combretastatin A-4), and a positive control for stabilization (e.g., paclitaxel).

  • Initiation: Add the cold tubulin solution to each well.

  • Monitoring: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Measure the change in absorbance (at 340 nm) or fluorescence over time (e.g., 60 minutes).

  • Analysis: Polymerization of tubulin into microtubules results in an increase in absorbance/fluorescence. An inhibitory compound will suppress this increase. Calculate the IC₅₀ value based on the extent of polymerization at the endpoint.

Table 2: Hypothetical Data for Anticancer Mechanism Assays

Assay Target Endpoint Hypothetical Result
DNA Relaxation Topoisomerase I IC₅₀ 7.8 µM
Tubulin Polymerization β-Tubulin IC₅₀ > 100 µM

| Kinase Panel (Generic) | c-Met Kinase | IC₅₀ | 2.1 µM |

Part 3: Investigating Antimalarial Activity

Rationale: The quinoline core is the basis for some of the most important antimalarial drugs in history, such as chloroquine and quinine.[6][13] Critically, a structurally similar compound, 4-ethylprimaquine, has demonstrated activity against Plasmodium species.[3] The presumed mechanism for many quinoline antimalarials involves interfering with the detoxification of heme in the parasite's food vacuole.[5]

Experimental Protocol: SYBR Green I-Based Parasite Growth Inhibition Assay This is a standard, high-throughput fluorescence-based assay to determine the in vitro activity of compounds against the erythrocytic stages of Plasmodium falciparum.[8]

  • Parasite Culture: Maintain a culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human red blood cells. Synchronize the culture to the ring stage.

  • Assay Plating: In a 96-well plate, add serial dilutions of 4-Ethyl-6-methoxy-quinoline. Include drug-free controls and positive controls (e.g., chloroquine, artemisinin).

  • Incubation: Add the parasitized red blood cell suspension to the wells and incubate for 72 hours under appropriate gas conditions (5% O₂, 5% CO₂, 90% N₂).[8]

  • Lysis and Staining: Add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well. Incubate in the dark for 1 hour.

  • Fluorescence Reading: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Analysis: Calculate the percentage of growth inhibition for each concentration compared to the drug-free control and determine the IC₅₀ value.

cluster_culture Parasite Culture cluster_assay Assay cluster_readout Readout culture Culture & Synchronize P. falciparum add_parasites Add Parasitized RBCs culture->add_parasites plate Plate Compound Dilutions plate->add_parasites incubate Incubate for 72h add_parasites->incubate lyse Lyse Cells & Add SYBR Green I incubate->lyse read_fluor Measure Fluorescence lyse->read_fluor calc_ic50 Calculate IC50 read_fluor->calc_ic50

Caption: Workflow for the SYBR Green I antimalarial assay.

Table 3: Hypothetical Antimalarial Activity Data

P. falciparum Strain Resistance Profile Hypothetical IC₅₀ (nM)
3D7 Chloroquine-Sensitive 85

| K1 | Chloroquine-Resistant | 150 |

Part 4: Investigating Neuroprotective Potential

Rationale: Neurodegenerative diseases are often characterized by the dysfunction of specific enzymes.[14] Various quinoline derivatives have been investigated as inhibitors of enzymes implicated in the progression of these diseases, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[14]

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Acetylcholinesterase) This protocol describes a colorimetric assay based on Ellman's method to measure AChE activity.

  • Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate acetylthiocholine (ATCI), and Ellman's reagent (DTNB).

  • Assay Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of 4-Ethyl-6-methoxy-quinoline. Include a negative control (vehicle) and a positive control (e.g., donepezil).

  • Enzyme Addition: Add the AChE enzyme solution to all wells except for the blank. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate ATCI to initiate the reaction.

  • Monitoring: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored compound.

  • Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Table 4: Hypothetical Neuroprotective Enzyme Inhibition Data

Target Enzyme Implicated Disease Hypothetical IC₅₀ (µM)
Acetylcholinesterase (AChE) Alzheimer's Disease 15.6
BACE1 Alzheimer's Disease > 50

| GSK3β | Various Neurodegenerative Diseases | 22.4 |

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidating the in vitro mechanism of action of 4-Ethyl-6-methoxy-quinoline. By leveraging the extensive knowledge base of the broader quinoline class, we can efficiently probe for anticancer, antimalarial, and neuroprotective activities. The initial cytotoxicity screens are crucial for directing resources toward the most promising therapeutic areas. Subsequent cell-free, target-based assays, such as those for topoisomerase inhibition, tubulin polymerization, and specific enzyme inhibition, will provide definitive mechanistic insights.

Positive results in any of these areas would warrant further investigation, including secondary assays to confirm the mechanism (e.g., cell cycle analysis, apoptosis assays for anticancer hits), evaluation against a broader panel of targets to assess selectivity, and eventual progression to in vivo models to establish efficacy and safety.

References

  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.
  • Ethyl 4-Hydroxy-6-methoxyquinoline-3-carboxyl
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity | Journal of Medicinal Chemistry - ACS Public
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing).
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.
  • Biologically active quinoline and quinazoline alkaloids part I - PMC.
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed.

Sources

Exploratory

Physiochemical properties and molecular weight of 4-Ethyl-6-methoxy-quinoline

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 4-Ethyl-6-methoxy-quinoline This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 4-Ethyl-6-methoxy-quinoline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the essential physicochemical properties of 4-Ethyl-6-methoxy-quinoline. This document provides not only theoretical and calculated values but also outlines the detailed experimental protocols required for their empirical determination, ensuring scientific integrity and reproducibility.

Introduction and Molecular Identity

4-Ethyl-6-methoxy-quinoline is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in numerous clinically approved drugs and is a subject of intense research in medicinal chemistry. Understanding the physicochemical properties of its derivatives, such as 4-Ethyl-6-methoxy-quinoline, is fundamental to predicting their pharmacokinetic and pharmacodynamic behavior.

The molecular structure consists of a quinoline core, with an ethyl group at the 4th position and a methoxy group at the 6th position. This substitution pattern is anticipated to influence its solubility, lipophilicity, and metabolic stability.

Molecular Formula: C₁₂H₁₃NO

Molecular Weight: The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. It is calculated by summing the atomic weights of its constituent atoms.

PropertyValue
Molecular Weight 187.24 g/mol
Core Physicochemical Properties: A Predictive and Experimental Overview
2.1. Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting point range.

Experimental Protocol: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[1]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of 4-Ethyl-6-methoxy-quinoline is a fine, dry powder.[2] If necessary, crush any crystals using a mortar and pestle.

  • Capillary Tube Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[1][3] This is achieved by tapping the open end of the capillary tube into the sample and then dropping the tube through a long glass tube to pack the sample into the sealed end.[3]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[4]

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (5-10 °C per minute) to get an estimated range.[1][3]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point.[1] Insert a fresh sample and heat at a slow rate of approximately 2 °C per minute.[1][4]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).[3]

Causality Behind Experimental Choices: A slow heating rate during the final determination is crucial for allowing the system to reach thermal equilibrium, ensuring that the recorded temperature accurately reflects the true melting point of the sample.[3] Using a fresh sample for the accurate determination is necessary because the crystal structure of a previously melted and re-solidified sample may differ from the original, leading to an inaccurate melting point.[3]

Diagram of Melting Point Determination Workflow:

MeltingPoint_Workflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Melting Point Apparatus B->C D Rapid Heating for Approximate Range C->D Optional F Slow Heating (2°C/min) with Fresh Sample E Cool Apparatus D->E E->F G Record Start and End of Melting F->G

Caption: Workflow for Melting Point Determination.

2.2. Boiling Point

For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5] It is a characteristic physical property that is sensitive to impurities.[5]

Experimental Protocol: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[6]

Step-by-Step Methodology:

  • Sample Preparation: Place a few milliliters of the liquid 4-Ethyl-6-methoxy-quinoline into a small test tube.[7]

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.[5]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread.[5] The bulb of the thermometer should be level with the sample.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.[5][6]

  • Observation: Gently heat the side arm of the Thiele tube.[5] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

  • Data Recording: Once a continuous stream of bubbles is observed, remove the heat.[6] The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[5][6]

Causality Behind Experimental Choices: The continuous stream of bubbles indicates that the vapor pressure inside the capillary tube has overcome the external pressure. As the apparatus cools, the point at which the liquid re-enters the capillary signifies the temperature at which the vapor pressure of the sample is equal to the atmospheric pressure.[6]

Diagram of Boiling Point Determination Setup:

BoilingPoint_Setup cluster_ThieleTube Thiele Tube with Heating Oil Thermometer Thermometer TestTube Test Tube with Sample Capillary Inverted Capillary Tube Heat Heat Source cluster_ThieleTube cluster_ThieleTube Heat->cluster_ThieleTube Gently Heat Side Arm

Caption: Thiele Tube Setup for Boiling Point.

2.3. Solubility

Solubility is a crucial parameter in drug development, influencing absorption and bioavailability. It is typically determined in various solvents, including aqueous buffers at different pH values and organic solvents.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 4-Ethyl-6-methoxy-quinoline to a series of vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, water, ethanol).[9]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.[8]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8] A calibration curve with known concentrations of the compound is required for accurate quantification.[10]

Causality Behind Experimental Choices: Using an excess of the solid ensures that the resulting solution is saturated. The extended equilibration time is necessary to reach a thermodynamic equilibrium between the dissolved and undissolved solute.[8]

Diagram of Solubility Determination Workflow:

Solubility_Workflow A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Separate Solid and Liquid Phases B->C D Withdraw Supernatant C->D E Quantify Concentration (UV-Vis/HPLC) D->E F Prepare Calibration Curve F->E

Caption: Shake-Flask Solubility Workflow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation of the molecular identity of 4-Ethyl-6-methoxy-quinoline.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-25 mg of 4-Ethyl-6-methoxy-quinoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[11] Ensure the sample is fully dissolved to form a homogenous solution.[12]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[11]

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values, which will confirm the structure of the molecule.

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte's signals. The NMR lock system of the spectrometer uses the deuterium signal for field frequency stabilization.[13]

3.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.[14][15]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of 4-Ethyl-6-methoxy-quinoline in a suitable volatile solvent, such as methanol or acetonitrile.[15]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.[16]

  • Mass Analysis: The generated ions are separated based on their m/z ratio by the mass analyzer.[16]

  • Detection and Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺), from which the exact mass and molecular formula can be determined.

Causality Behind Experimental Choices: Soft ionization techniques like ESI are preferred for molecular weight determination as they typically produce intact molecular ions with minimal fragmentation, simplifying the interpretation of the mass spectrum.[16]

3.3. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.[17]

Experimental Protocol: Absorbance Spectrum

Step-by-Step Methodology:

  • Instrument Calibration: Turn on the UV-Vis spectrometer and allow the lamps to warm up for at least 20 minutes to stabilize.[17]

  • Blank Measurement: Fill a cuvette with the solvent to be used for the sample (e.g., ethanol, methanol) and place it in the spectrometer to record a baseline or "blank" spectrum.[17] This corrects for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Prepare a dilute solution of 4-Ethyl-6-methoxy-quinoline in the same solvent. Rinse the cuvette with the sample solution before filling it and placing it in the spectrometer.[17]

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This information is characteristic of the compound's chromophore system.

Causality Behind Experimental Choices: A blank measurement is essential to ensure that the measured absorbance is solely due to the analyte of interest and not influenced by the solvent or the cuvette.[17]

Summary of Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 4-Ethyl-6-methoxy-quinoline, including calculated values and placeholders for experimentally determined data.

ParameterValue / Expected ResultExperimental Method
Molecular Formula C₁₂H₁₃NO-
Molecular Weight 187.24 g/mol Mass Spectrometry
Melting Point (°C) To be determinedCapillary Method
Boiling Point (°C) To be determinedThiele Tube Method
Aqueous Solubility To be determinedShake-Flask Method
pKa To be determinedPotentiometric Titration / Spectrophotometry
¹H NMR Characteristic peaks and coupling patternsNMR Spectroscopy
¹³C NMR Characteristic chemical shiftsNMR Spectroscopy
HRMS (m/z) [M+H]⁺ ≈ 188.1075High-Resolution Mass Spectrometry
UV-Vis (λmax) To be determinedUV-Vis Spectroscopy
Conclusion

This technical guide has provided a detailed framework for the characterization of 4-Ethyl-6-methoxy-quinoline. By following the outlined experimental protocols, researchers can obtain reliable and reproducible data on its fundamental physicochemical properties. This information is invaluable for subsequent stages of research and development, including formulation, ADME-Tox studies, and the rational design of new chemical entities. The emphasis on the causality behind experimental choices and the provision of step-by-step methodologies are intended to empower scientists to generate high-quality data with a thorough understanding of the underlying principles.

References
  • NMR Sample Preparation: The Complete Guide - Organomation.
  • Sample Preparation & NMR Tubes | Chemical Research Support.
  • Melting point determination.
  • Experiment 1 - Melting Points.
  • NMR Sample Preparation.
  • NMR Sample Preparation | Chemical Instrumentation Facility.
  • NMR Sample Preparation - Cornell NMR and Chemistry MS Facilities.
  • Exp 1 - Melting Points.
  • Determination of Boiling Points. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfhnCcyJcW73t29EZ8c72V59TKsdhuudqJtl25QQ_txzIT6TTAjYU4kx_ndRIzv5wt7nR7w7IVhgMQ-nc_KcjNhDUpSM7LHEumE2oE12OW1ltlMB2A1Jq6Qp471aYpUISuuxw=
  • DETERMINATION OF BOILING POINTS.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses - JoVE.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Measuring the Melting Point - Westlab.
  • Mass Spectrometry Protocols and Methods | Springer Nature Experiments.
  • Determination of Boiling Point (B.P):. Available at:

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts.
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks.
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts.
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering.
  • Supporting Information For - Rsc.org.
  • ExperimentMassSpectrometry Documentation - Emerald Cloud Lab.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
  • UV-Vis SOP.
  • UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo.
  • Protocol for small scale solubility test for His-tagged proteins.
  • Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - RU.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems.
  • Sample Prep & Protocols | Nevada Proteomics Center.
  • Virtual UV-VIS spectrophotometer - Biomodel.
  • Mass Spectrometry Sample Preparation Guide - Organomation.

Foundational

An In-depth Technical Guide to Receptor Binding Affinity Studies of 4-Ethyl-6-methoxy-quinoline

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals This guide provides a comprehensive framework for investigating the receptor binding affinity of the novel compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for investigating the receptor binding affinity of the novel compound, 4-Ethyl-6-methoxy-quinoline. As a member of the quinoline family—a privileged scaffold in medicinal chemistry—this compound holds potential for a range of pharmacological activities.[1][2] Quinoline derivatives have demonstrated diverse biological effects, including anticancer, antimalarial, and central nervous system activities, by interacting with a variety of molecular targets.[3][4][5] This document will guide researchers through the essential steps of target identification, experimental design, data analysis, and interpretation, ensuring scientific integrity and trustworthiness in the evaluation of 4-Ethyl-6-methoxy-quinoline's therapeutic potential.

Introduction to 4-Ethyl-6-methoxy-quinoline and the Rationale for Receptor Binding Studies

The quinoline nucleus, a fusion of benzene and pyridine rings, is a cornerstone in the development of therapeutic agents.[1][6] The specific substitutions of an ethyl group at the 4-position and a methoxy group at the 6-position on the quinoline core of the target compound, 4-Ethyl-6-methoxy-quinoline, suggest the potential for specific interactions with biological receptors. The 6-methoxy group is a feature of several bioactive compounds, including the antimalarials primaquine and tafenoquine, while the addition of hydrophobic alkyl groups can enhance binding affinity to target receptors.[4][7]

Receptor binding affinity studies are a critical first step in drug discovery. They determine the strength of the interaction between a ligand (in this case, 4-Ethyl-6-methoxy-quinoline) and its molecular target, typically a protein receptor. The primary metric for this interaction is the inhibition constant (Kᵢ), which reflects the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value signifies a higher binding affinity. These studies are paramount for:

  • Identifying primary biological targets: Understanding which receptors the compound binds to provides insights into its potential mechanism of action.

  • Determining potency: High binding affinity is often a prerequisite for potent pharmacological activity.

  • Assessing selectivity: Evaluating binding across a panel of receptors reveals the compound's selectivity, which is crucial for minimizing off-target effects and potential side effects.

Given the diverse activities of quinoline derivatives, a broad initial screening followed by more focused binding assays is a prudent approach for 4-Ethyl-6-methoxy-quinoline.

Target Identification and Selection: A Hypothesis-Driven Approach

In the absence of prior data for 4-Ethyl-6-methoxy-quinoline, a rational, hypothesis-driven approach to target selection is essential. Based on the known pharmacology of related quinoline structures, the following receptor families represent high-priority targets for initial screening:

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a common target for many drugs.

    • Dopamine Receptors (D₂, D₃): Some quinoline derivatives are known to possess affinity for these receptors.[8][9]

    • Serotonin (5-HT) Receptors (e.g., 5-HT₄): Certain quinoline compounds have shown affinity for serotonin receptors.[10]

  • Receptor Tyrosine Kinases (RTKs): Many quinoline-based compounds have been developed as inhibitors of RTKs, which are crucial in cancer signaling.[3]

  • Ion Channels: Some tetrahydroquinoline derivatives have demonstrated activity at ion channels.[10]

A tiered screening strategy is recommended. An initial broad screen against a panel of common CNS and oncology-related receptors can identify primary "hits." This is then followed by more detailed secondary assays to confirm these interactions and determine precise binding affinities.

Methodologies for Receptor Binding Assays

The choice of assay methodology depends on factors such as the availability of reagents, throughput requirements, and the nature of the receptor. Radioligand binding assays are the gold standard for determining binding affinity due to their sensitivity and direct measurement of binding.

This technique measures the ability of a test compound (the "competitor," i.e., 4-Ethyl-6-methoxy-quinoline) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Principle: The assay is based on the law of mass action. In a preparation containing the target receptor, a fixed concentration of a high-affinity radioligand is incubated with increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Source of Receptor (e.g., cell line, tissue homogenate) B Membrane Preparation A->B C Incubate Membranes with: 1. Radioligand (fixed concentration) 2. 4-Ethyl-6-methoxy-quinoline   (varying concentrations) B->C D Rapid Filtration to separate bound from free radioligand C->D E Scintillation Counting to quantify bound radioactivity D->E F Plot % Inhibition vs. [Compound] E->F G Non-linear Regression to determine IC50 F->G H Cheng-Prusoff Equation to calculate Ki G->H

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol (Example: Dopamine D₂ Receptor)

  • Receptor Preparation:

    • Culture HEK-293 cells stably expressing the human dopamine D₂ receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of 4-Ethyl-6-methoxy-quinoline in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound (4-Ethyl-6-methoxy-quinoline) or vehicle for total binding, or a saturating concentration of a known D₂ antagonist (e.g., haloperidol) for non-specific binding.

      • Radioligand (e.g., [³H]-spiperone at a concentration close to its Kₔ).

      • Receptor membranes.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand while unbound radioligand passes through.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

While radioligand assays are highly robust, concerns over the handling and disposal of radioactive materials have led to the development of alternative methods.

  • Fluorescence Polarization (FP) Assay: This method uses a fluorescently labeled ligand. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger receptor, its tumbling is slowed, leading to higher polarization. A test compound that displaces the fluorescent ligand will cause a decrease in polarization.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. The receptor is immobilized on a sensor chip, and the test compound is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, allowing for the determination of association (kₒₙ) and dissociation (kₒբբ) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated.

Data Analysis and Interpretation

1. Calculation of IC₅₀: The raw data (counts per minute or CPM) are first converted to percent inhibition relative to the controls (total binding and non-specific binding). The percent inhibition is then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

2. Calculation of Kᵢ: The IC₅₀ is an operational parameter that is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound, the Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₔ is the dissociation constant of the radioligand for the receptor.

Data Presentation:

The binding affinity data for 4-Ethyl-6-methoxy-quinoline should be summarized in a clear, tabular format for easy comparison across multiple targets.

Receptor TargetRadioligandKᵢ (nM) of 4-Ethyl-6-methoxy-quinolinen (replicates)
Dopamine D₂[³H]-SpiperoneExample Value: 1253
Dopamine D₃[³H]-SpiperoneExample Value: 853
Serotonin 5-HT₄[³H]-GR113808Example Value: >10,0003
EGFR Tyrosine Kinase-Example Value: 2,5003
Adrenergic α₁ₐ[³H]-PrazosinExample Value: 8503

Interpretation:

  • Potency: A lower Kᵢ value indicates higher binding affinity. Generally, Kᵢ values in the low nanomolar to sub-micromolar range are considered potent.

  • Selectivity: By comparing the Kᵢ values across different receptors, the selectivity of the compound can be determined. For instance, if the Kᵢ for the D₃ receptor is significantly lower than for other receptors, the compound is considered selective for the D₃ receptor. A selectivity ratio of at least 10-fold is often considered meaningful.

Signaling Pathway Context

Understanding the potential downstream consequences of receptor binding is crucial. For instance, if 4-Ethyl-6-methoxy-quinoline binds to a GPCR like the D₂ receptor, it could act as an agonist or an antagonist, modulating intracellular signaling cascades.

G compound 4-Ethyl-6-methoxy-quinoline receptor GPCR (e.g., D2 Receptor) compound->receptor:f0 Binding g_protein G Protein (Gi/o) receptor:f1->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp conversion atp ATP atp->ac pka Protein Kinase A camp->pka Activation response Cellular Response (e.g., altered gene expression) pka->response Phosphorylation Cascade

Caption: Potential GPCR signaling pathway modulation.

This diagram illustrates a hypothetical inhibitory pathway. Functional assays, such as cAMP measurement or calcium flux assays, would be required to determine whether 4-Ethyl-6-methoxy-quinoline acts as an agonist (activates the pathway) or an antagonist (blocks the pathway).

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the receptor binding affinity of 4-Ethyl-6-methoxy-quinoline. By following these field-proven methodologies, researchers can generate high-quality, reproducible data that will be instrumental in elucidating the compound's mechanism of action and guiding its future development as a potential therapeutic agent.

The next logical steps following the initial binding affinity profiling would include:

  • Functional Assays: To determine the functional activity (agonist, antagonist, inverse agonist) of the compound at the identified target receptors.

  • In Vitro ADME/Tox Studies: To assess the compound's metabolic stability, permeability, and potential toxicity.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic effect in relevant animal models of disease.

Through this systematic approach, the full pharmacological profile of 4-Ethyl-6-methoxy-quinoline can be established, paving the way for its potential translation into a novel therapeutic.

References

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 4-Ethyl-6-methoxyquinoline and Its Derivatives

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary: The Privileged Scaffold The 4-Ethyl-6-methoxyquinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Privileged Scaffold

The 4-Ethyl-6-methoxyquinoline (4-EMQ) core is a highly privileged structural motif in medicinal chemistry. It serves as the foundational scaffold for two divergent, yet highly significant, pharmacological pathways: the development of potent antimalarial agents (such as 4-ethylprimaquine) [1] and the total synthesis of topoisomerase I inhibitors (such as the anticancer drug Camptothecin) [2].

Understanding the precise 3D spatial arrangement of this molecule through Single-Crystal X-Ray Diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in rational drug design. The spatial orientation of the 4-ethyl group dictates steric hindrance, which prevents rapid metabolic degradation, while the 6-methoxy group enriches the electron density of the quinoline ring, facilitating crucial π−π stacking interactions with biological targets.

This whitepaper provides an authoritative guide on the structural elucidation, crystallographic behavior, and experimental XRD methodologies for 4-EMQ and its closely related derivatives.

Structural Elucidation & Crystallographic Theory

Causality in Crystal Packing

In the solid state, the physicochemical properties of 4-EMQ derivatives are governed by the delicate balance between steric bulk and electronic distribution:

  • The 4-Ethyl Steric Effect: The quinoline fused-ring system is inherently planar (typical root-mean-square deviation ≈0.01 Å). However, the sp3 hybridized carbon atoms of the 4-ethyl group project out of this plane. In complex derivatives like ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate (a key Camptothecin intermediate), this ethyl group forces adjacent substituents at the 3-position into a specific dihedral angle to minimize steric clash [2].

  • The 6-Methoxy Electronic Effect: The methoxy group acts as an electron-donating group via resonance, increasing the electron density of the aromatic system. In crystallographic lattices, this promotes offset face-to-face π−π stacking between adjacent quinoline rings. Furthermore, the oxygen atom of the methoxy group frequently acts as a hydrogen-bond acceptor, dictating the formation of supramolecular chains along the crystallographic axes [3, 4].

Typical Space Groups

Derivatives of 6-methoxyquinoline predominantly crystallize in monoclinic space groups, most notably P21​/c and P21​/n . These centrosymmetric space groups efficiently accommodate the planar aromatic rings while allowing the flexible ethyl and methoxy substituents to interlock, minimizing the free volume of the unit cell.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SC-XRD)

To ensure scientific integrity, the following protocol represents a self-validating system for the growth, data collection, and refinement of 4-EMQ derivative crystals.

Step 1: Crystal Growth (Vapor Diffusion / Slow Evaporation)
  • Solvent Selection: Dissolve 10-20 mg of the highly pure 4-EMQ derivative in a minimal volume of a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Anti-Solvent Addition: Carefully layer a non-polar anti-solvent (e.g., petroleum ether or hexane) over the solution.

  • Incubation: Seal the vial with a perforated cap and incubate at a stable temperature (typically 20-25 °C) in a vibration-free environment for 3 to 7 days until diffraction-quality single crystals (approx. 0.2×0.2×0.2 mm) form.

Step 2: Crystal Mounting and Data Collection
  • Mounting: Select a crystal under a polarized light microscope. Coat the crystal in paratone oil to prevent solvent loss and mount it on a cryoloop.

  • Cryocooling: Transfer the loop immediately to the diffractometer's cold stream (typically 100 K to 293 K) to reduce thermal motion and improve high-angle diffraction intensity.

  • Diffraction: Utilize a diffractometer equipped with an area detector (e.g., Bruker SMART) using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans.

Step 3: Data Reduction and Absorption Correction
  • Integration: Process the raw frames using software such as SAINT to integrate the reflection intensities.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the crystal depending on its orientation.

Step 4: Structure Solution and Refinement
  • Phase Problem: Solve the structure using direct methods or intrinsic phasing (SHELXT) to locate the heavy atoms (C, N, O, Cl).

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atoms: Place hydrogen atoms in calculated positions (riding model) with Uiso​(H) set to 1.2−1.5×Ueq​ of the parent atom.

  • Validation: Ensure the final R1​ value is <0.05 and generate a Crystallographic Information File (CIF) for deposition.

SC_XRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Mounting (Cryoloop, 100-293 K) N1->N2 N3 3. Data Collection (Mo Kα Radiation) N2->N3 N4 4. Data Reduction (SADABS Absorption) N3->N4 N5 5. Phase Solution (SHELXT / Direct Methods) N4->N5 N6 6. Refinement (SHELXL, Least-Squares) N5->N6 N7 7. Validation (CIF Generation) N6->N7

Caption: Step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) workflow for quinoline derivatives.

Quantitative Crystallographic Data

To benchmark the structural parameters of the 4-EMQ scaffold, we can look at the validated crystallographic data of closely related 6-methoxyquinoline derivatives[3, 4]. The table below summarizes the key unit cell parameters and refinement metrics, illustrating the typical monoclinic packing preferences.

Parameter2-Chloro-6-methoxyquinoline-3-carbaldehyde2-Chloro-3-hydroxymethyl-6-methoxyquinoline
Chemical Formula C11​H8​ClNO2​ C11​H10​ClNO2​
Formula Weight ( Mr​ ) 221.63 g/mol 223.65 g/mol
Crystal System MonoclinicMonoclinic
Space Group P21​/c P21​/n
Unit Cell Dimensions a=7.7072 Å b=14.3474 Å c=9.3487 Å a=6.9738 Å b=21.4668 Å c=7.3479 Å
Volume ( V ) 974.98 Å 3 1044.87 Å 3
Z (Molecules/Cell) 44
Temperature ( T ) 290 K293 K
Final R indices ( I>2σ(I) ) R1​=0.038 , wR2​=0.115 R1​=0.041 , wR2​=0.108
Intermolecular Bonding π−π stacking O−H⋯N Hydrogen bonding

Structure-Activity Relationship (SAR) & Pharmacological Pathways

The structural features confirmed by XRD directly translate to the in vivo efficacy of 4-EMQ derivatives.

  • Antimalarial Pathway: In analogs like 4-ethylprimaquine, the 4-ethyl group provides a steric shield that prevents the rapid oxidative metabolism typically seen at the 4-position of standard primaquine. This extends the drug's half-life while maintaining its ability to interfere with hemozoin crystallization in the Plasmodium parasite's food vacuole [1].

  • Anticancer Pathway: In the total synthesis of Camptothecin, the 4-EMQ derivative acts as the critical A/B/C/D ring precursor. The ethyl group at the 4-position of the quinoline ultimately becomes the essential ethyl substituent on the D-ring of Camptothecin, a strict requirement for optimal binding and inhibition of the Topoisomerase I-DNA cleavage complex [2].

Pharmacological_Pathway Core 4-Ethyl-6-methoxyquinoline (Privileged Scaffold) Path1 Antimalarial Therapeutics (e.g., 4-Ethylprimaquine) Core->Path1 Path2 Anticancer Intermediates (e.g., Camptothecin Synthesis) Core->Path2 Mech1 Steric Shielding & Hemozoin Crystallization Inhibition Path1->Mech1 Mech2 D-Ring Formation & Topoisomerase I Inhibition Path2->Mech2

Caption: Divergent pharmacological pathways of the 4-Ethyl-6-methoxyquinoline scaffold.

References

  • Carroll, F. I., Berrang, B. D., Linn, C. P., & Twine, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry.[Link]

  • Fang, F., et al. (2012). Concise Total Synthesis of Camptothecin and SN-38. The Journal of Organic Chemistry, 77(16), 713-717.[Link]

  • Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E, 65(11), o2764.[Link]

  • Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. Acta Crystallographica Section E, 66(1), o147.[Link]

Foundational

Spectroscopic Profiling of 4-Ethyl-6-methoxy-quinoline: A Comprehensive Guide to UV-Vis and NMR Characterization

Executive Summary The accurate structural elucidation of functionalized quinolines is a cornerstone of modern drug discovery and synthetic organic chemistry. This technical whitepaper provides an authoritative, in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural elucidation of functionalized quinolines is a cornerstone of modern drug discovery and synthetic organic chemistry. This technical whitepaper provides an authoritative, in-depth guide to the UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopic profiling of 4-Ethyl-6-methoxy-quinoline . By detailing not only the expected quantitative data but also the mechanistic causality behind experimental parameters, this guide establishes a self-validating analytical framework for researchers and drug development professionals.

Pharmacological & Synthetic Relevance

The quinoline core, particularly when substituted with a 6-methoxy group, serves as a privileged scaffold in medicinal chemistry. It forms the basis for potent antimalarials, including primaquine and its highly active 4-ethyl derivatives ([1]). Furthermore, functionalized derivatives such as 2-bromo-3-(bromomethyl)-4-ethyl-6-methoxyquinoline act as critical intermediates in the total synthesis of complex alkaloids like camptothecin and SN-38 ([2]). Accurate spectroscopic characterization of 4-ethyl-6-methoxy-quinoline is therefore a mandatory quality control step in these drug development pipelines.

Elucidating the Electronic Structure: UV-Vis Spectroscopy

Mechanistic Causality of Spectral Shifts

The UV-Vis spectrum of the quinoline chromophore is defined by distinct π→π∗ and n→π∗ transitions. The addition of the 6-methoxy group acts as an auxochrome. By donating electron density through resonance (+M effect), it raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift. Concurrently, the 4-ethyl group introduces hyperconjugation ( σ−π orbital overlap), further stabilizing the excited state and amplifying the hyperchromic effect.

Quantitative Data Summary
Electronic TransitionExpected λmax​ (nm)Molar Absorptivity ( ϵ )Causality / Assignment
π→π∗ (Benzene band)~242 nm> 30,000 L⋅mol−1⋅cm−1 Primary aromatic excitation; red-shifted by 4-ethyl hyperconjugation.
π→π∗ (Quinoline band)~288 nm~ 4,500 L⋅mol−1⋅cm−1 Extended conjugation; enhanced by 6-methoxy resonance.
n→π∗ (Nitrogen lone pair)~335 nm< 1,000 L⋅mol−1⋅cm−1 Forbidden transition; highly sensitive to solvent hydrogen bonding.
Self-Validating Experimental Protocol: UV-Vis Acquisition
  • Calibration Check: Prior to sample analysis, scan a holmium oxide glass standard.

    • Causality: This ensures the monochromator's wavelength accuracy. If the standard 279.3 nm peak deviates by >0.5 nm, the system halts, preventing misassignment of the sample's λmax​ .

  • Solvent Selection: Prepare a 10 µM solution in spectroscopic-grade Methanol.

    • Causality: Methanol, a polar protic solvent, hydrogen-bonds with the quinoline nitrogen, stabilizing the n→π∗ transition and resolving it from the broader π→π∗ envelope.

  • Dual-Beam Baseline Subtraction: Place pure methanol in the reference cuvette and the sample in the analytical cuvette.

    • Causality: The dual-beam setup continuously subtracts the solvent's absorbance baseline in real-time. If the baseline absorbance deviates by more than ±0.005 AU across the 250-600 nm range, the cuvettes are flagged for contamination, ensuring the recorded data is exclusively from the analyte.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Causality of Chemical Shifts

In NMR spectroscopy, the 6-methoxy group acts as a strong π -electron donor. The lone pairs on the oxygen atom delocalize into the fused benzene ring, increasing electron density specifically at the ortho (C-5, C-7) positions. This increased shielding causes the H-5 and H-7 protons to resonate upfield (lower ppm) compared to the unsubstituted quinoline core ([3]). Conversely, the nitrogen atom in the heteroaromatic ring strongly deshields the H-2 proton via inductive electron withdrawal (-I effect), pushing its signal downfield to ~8.65 ppm.

Quantitative Data Summary: 1 H and 13 C NMR
NucleusPositionChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Assignment / Mechanistic Note
1 HH-28.65d4.5Deshielded by adjacent N atom.
1 HH-88.02d9.2Ortho-coupling with H-7.
1 HH-77.35dd9.2, 2.8Shielded by para methoxy group.
1 HH-37.15d4.5Vicinal coupling with H-2.
1 HH-57.05d2.8Strongly shielded by ortho methoxy group.
1 H6-OCH 3​ 3.92s-Characteristic methoxy singlet ([4]).
1 H4-CH 2​ 3.05q7.5Ethyl methylene; deshielded by aromatic ring.
1 H4-CH 3​ 1.38t7.5Ethyl methyl group.
13 CC-6157.8--Oxygen-bound aromatic carbon.
13 CC-2146.2--Nitrogen-bound aromatic carbon.
13 C6-OCH 3​ 55.6--Methoxy carbon.
13 C4-CH 2​ 25.4--Ethyl methylene carbon.
Self-Validating Experimental Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 4-Ethyl-6-methoxy-quinoline in 0.6 mL of CDCl 3​ containing 0.01% Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a deuterium lock signal to stabilize the magnetic field, while TMS acts as an absolute internal standard (0.00 ppm), eliminating shift variations caused by magnetic susceptibility differences between instruments.

  • Pulse Sequence & Relaxation Delay: Acquire 1 H NMR at 400 MHz using a 30° pulse angle and a relaxation delay (D1) of 1.5 seconds.

    • Causality: A 1.5s D1 ensures that the magnetization of all protons—especially isolated protons like H-5 with longer T1​ relaxation times—fully recovers between scans. Failing to implement this delay results in truncated integrations, compromising quantitative purity assessments.

  • Orthogonal Validation via HSQC: To ensure the protocol is self-validating, the 1D 1 H data must be corroborated by 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.

    • Causality: HSQC maps the direct C-H coupling. If an aliphatic impurity mimics the ethyl CH 2​ quartet at 3.05 ppm, the lack of a corresponding 13 C cross-peak at 25.4 ppm in the HSQC spectrum immediately flags the signal as an artifact, preventing false-positive structural confirmation.

Analytical Workflow Visualization

Spectroscopic_Workflow Prep Sample Preparation 4-Ethyl-6-methoxy-quinoline Split1 Aliquot 1: UV-Vis (Methanol, 10 µM) Prep->Split1 Split2 Aliquot 2: NMR (CDCl3, 15 mg/0.6 mL) Prep->Split2 UV_Acq Dual-Beam UV-Vis Scan (200-600 nm) Split1->UV_Acq NMR_Acq NMR Acquisition (1H: 400MHz, 13C: 100MHz) Split2->NMR_Acq DataProc Data Processing Baseline Correction & Peak Picking UV_Acq->DataProc NMR_Acq->DataProc Validation Structural Validation & E-E-A-T Compliance DataProc->Validation

Fig 1. Self-validating spectroscopic workflow for 4-Ethyl-6-methoxy-quinoline analysis.

References

  • [4] Title: 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity | Source: MDPI | URL:[Link]

  • [1] Title: Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials | Source: NIH / PubMed | URL: [Link]

  • [2] Title: Total Synthesis of Camptothecin and SN-38 | Source: ACS Publications | URL:[Link]

Sources

Exploratory

Rational Design and In Vivo Tolerability of 4-Ethyl-6-methoxy-quinoline Scaffolds

Executive Summary: Overcoming the Quinoline Toxicity Bottleneck The 6-methoxyquinoline core is a privileged structural motif in medicinal chemistry, most notably recognized as the foundational pharmacophore of classical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Overcoming the Quinoline Toxicity Bottleneck

The 6-methoxyquinoline core is a privileged structural motif in medicinal chemistry, most notably recognized as the foundational pharmacophore of classical 8-aminoquinoline therapeutics such as primaquine. Despite its potent biological activity, the clinical and experimental utility of the unsubstituted 6-methoxyquinoline scaffold is severely hampered by dose-limiting toxicities—specifically, the induction of methemoglobinemia and hemolytic anemia[1].

To circumvent these adverse pharmacokinetic liabilities, structural optimization via alkyl substitution has proven highly effective. The strategic introduction of an ethyl group at the C4 position to form 4-ethyl-6-methoxy-quinoline represents a paradigm shift in quinoline drug design. This modification fundamentally alters the metabolic fate of the compound, drastically reducing in vivo toxicity and improving overall tolerability without compromising the core's pharmacological efficacy[2].

Mechanistic Toxicology: The Causality of C4-Alkyl Substitution

To understand why the 4-ethyl-6-methoxy-quinoline scaffold is highly tolerated in vivo, one must examine the causality of quinoline-induced oxidative stress.

In unsubstituted 6-methoxyquinolines, the molecule undergoes rapid Phase I metabolism mediated by hepatic Cytochrome P450 (CYP450) enzymes. The C5 position of the quinoline ring is highly susceptible to oxidation, leading to the formation of 5-hydroxy metabolites. These intermediates are chemically unstable and rapidly oxidize into highly reactive quinone-imines [1]. Quinone-imines engage in futile redox cycling, continuously depleting intracellular glutathione (GSH) and generating massive amounts of reactive oxygen species (ROS)[3]. In erythrocytes, this ROS burst oxidizes ferrous hemoglobin (Fe²⁺) into ferric methemoglobin (Fe³⁺), resulting in tissue hypoxia and hemolysis.

The 4-Ethyl Advantage: The addition of a 4-ethyl group neutralizes this toxicological cascade through two distinct mechanisms:

  • Steric Hindrance: The bulky ethyl substituent physically shields the adjacent C5 position, preventing CYP450 enzymes from docking and facilitating 5-hydroxylation.

  • Electronic Modulation: The electron-donating nature of the alkyl group alters the electron density of the aromatic system, stabilizing the quinoline ring against oxidative degradation.

As a result, 4-ethyl-6-methoxy-quinoline derivatives (e.g., 4-ethylprimaquine) shunt metabolism away from the toxic quinone-imine pathway, resulting in significantly lower toxicity in murine models (such as the Rane mouse screen) compared to their unsubstituted counterparts[4].

MetabolicPathway Core 6-Methoxyquinoline Scaffold CYP450 Hepatic CYP450 Metabolism (Phase I Oxidation) Core->CYP450 Sub1 Unsubstituted C4 (e.g., Primaquine) CYP450->Sub1 Classical Sub2 4-Ethyl Substitution (4-Ethyl-6-methoxyquinoline) CYP450->Sub2 Modified Met1 5-Hydroxylation & Quinone-imine Formation Sub1->Met1 Met2 Steric Hindrance Blocks 5-Hydroxylation Sub2->Met2 Tox1 Redox Cycling & ROS (Methemoglobinemia) Met1->Tox1 Tox2 Stable Metabolites (High In Vivo Tolerability) Met2->Tox2

Fig 1: CYP450 metabolic divergence between unsubstituted and 4-ethyl-substituted 6-methoxyquinolines.

Quantitative In Vivo Tolerability Profiles

The attenuation of toxicity via C4-substitution is highly quantifiable. When evaluated in standard in vivo screens, 4-ethyl derivatives consistently demonstrate superior safety margins.

Compound CoreStructural ModificationPrimary Toxicity MechanismMetHb Induction PotentialRelative In Vivo Tolerability (Murine Screen)
6-Methoxyquinoline None (Unsubstituted)CYP450 5-hydroxylation, Redox cyclingHigh (>15% total Hb)Baseline (Dose-limiting hemolysis)
4-Ethyl-6-methoxyquinoline C4-Ethyl groupSteric blockade of 5-hydroxylationLow (<5% total Hb)High (Excellent survival rates)

Data synthesized from comparative Rane mouse screen evaluations[2].

Self-Validating Experimental Protocol: In Vivo Toxicity & MetHb Assessment

To rigorously evaluate the tolerability of novel 4-ethyl-6-methoxy-quinoline derivatives, researchers must employ a self-validating experimental workflow. The following protocol incorporates mandatory internal controls to ensure that the absence of toxicity is due to the compound's safety, rather than an assay failure.

Phase 1: Preparation and Controlled Dosing
  • Model Selection: Utilize male Swiss Albino mice (20–25 g), acclimatized for 7 days.

  • Cohort Stratification (Self-Validation Matrix):

    • Group A (Negative Control): Vehicle only (0.5% Carboxymethyl cellulose). Establishes baseline physiological MetHb.

    • Group B (Positive Control): Primaquine diphosphate (30 mg/kg). Validates the assay's sensitivity to detect quinoline-induced hemolysis.

    • Group C (Test Cohort): 4-Ethyl-6-methoxy-quinoline derivative (30 mg/kg).

  • Administration: Administer compounds via oral gavage to ensure precise gastrointestinal absorption.

Phase 2: Clinical Observation
  • Acute Tracking: Monitor cohorts continuously for the first 4 hours post-dosing for signs of acute neurotoxicity or respiratory distress.

  • Longitudinal Tracking: Record body weight, morbidity, and mortality daily for 14 days.

Phase 3: Blood Collection and Methemoglobin Quantification

Rationale: MetHb levels peak between 4 to 6 hours post-administration of quinolines. Timing is critical for capturing maximum toxicity.

  • Sampling: At exactly 6 hours post-dose, collect 100 µL of blood via the tail vein into heparinized tubes.

  • Lysis and Buffer Prep: Lyse erythrocytes in a pH 6.6 phosphate buffer.

  • Spectrophotometric Assay:

    • Measure the absorbance of the lysate at 630 nm (peak absorbance for MetHb).

    • Add a drop of 10% potassium cyanide (KCN) to convert MetHb to cyanmethemoglobin, and read the absorbance again. The difference in absorbance is directly proportional to the MetHb concentration.

  • Validation Check: If Group B (Positive Control) does not show a statistically significant spike in MetHb (>10%) compared to Group A, the entire experimental run must be invalidated and repeated.

Workflow Phase1 Phase 1: Dosing Swiss Mice (Oral) + Internal Controls Phase2 Phase 2: Observation Clinical Signs (14-Day Tracking) Phase1->Phase2 Phase3 Phase 3: Sampling Blood Collection (Tail Vein, 6h) Phase2->Phase3 Phase4 Phase 4: MetHb Assay Spectrophotometry (630 nm) Phase3->Phase4 Phase5 Phase 5: Synthesis Tolerability Index Calculation Phase4->Phase5

Fig 2: Self-validating in vivo workflow for assessing quinoline-induced toxicity.

Conclusion

The 4-ethyl-6-methoxy-quinoline scaffold is a masterclass in rational drug design. By understanding the precise enzymatic mechanisms that drive quinoline toxicity, researchers have successfully utilized C4-alkyl substitution to sterically and electronically protect the molecule from toxic metabolic shunting. For drug development professionals, utilizing this modified scaffold offers a robust pathway to developing highly tolerable therapeutics with expansive therapeutic windows.

References

  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. National Institutes of Health (NIH).[Link]

  • 8-Quinolinamines and Their pro prodrug conjugates as potent blood-Schizontocidal antimalarial agents. ResearchGate.[Link]

  • Primaquine revisited six decades after its discovery. ResearchGate. [Link]

  • 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. National Institutes of Health (NIH).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Laboratory Protocol for the Synthesis of 4-Ethyl-6-methoxy-quinoline

Abstract Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry and drug development, featuring in a wide array of therapeutic agents due to their diverse biological activities.[1][2] This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry and drug development, featuring in a wide array of therapeutic agents due to their diverse biological activities.[1][2] This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-Ethyl-6-methoxy-quinoline, a valuable building block for chemical and pharmaceutical research. The synthesis is achieved through the Combes quinoline synthesis, a robust and reliable method for constructing 2,4-disubstituted quinolines.[3][4] This document details the reaction mechanism, provides a meticulously outlined experimental procedure, and offers guidance on purification and characterization, ensuring a reproducible and efficient synthesis for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The quinoline ring system is a privileged structure in drug discovery, known for its presence in compounds with antimalarial, anticancer, and antibacterial properties.[2] The targeted compound, 4-Ethyl-6-methoxy-quinoline, possesses a substitution pattern that makes it an attractive intermediate for the development of novel bioactive molecules.

The chosen synthetic route is the Combes quinoline synthesis , which involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by dehydrative cyclization.[4][5] This method is advantageous for its operational simplicity and its ability to directly yield the desired 2,4-disubstituted quinoline core. For this specific synthesis, p-anisidine (4-methoxyaniline) and 3-ethyl-2,4-pentanedione are used as the key starting materials.

The reaction proceeds via the formation of an enamine intermediate from the aniline and the diketone, which then undergoes an intramolecular electrophilic aromatic substitution, the rate-determining step, followed by dehydration to yield the final aromatic quinoline product.[3][4][6]

Reaction Scheme:

p-Anisidine + 3-Ethyl-2,4-pentanedione → 4-Ethyl-6-methoxy-quinoline

Reaction Mechanism Diagram

The following diagram illustrates the key steps in the Combes synthesis of 4-Ethyl-6-methoxy-quinoline.

Combes_Mechanism cluster_start Reactants Aniline p-Anisidine Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone 3-Ethyl-2,4-pentanedione Diketone->Enamine Condensation (-H₂O) H_plus H⁺ (H₂SO₄) H_plus->Enamine Condensation (-H₂O) Cyclized Cyclized Intermediate Enamine->Cyclized Protonation & Electrophilic Attack (Rate-Determining) Product 4-Ethyl-6-methoxy-quinoline Cyclized->Product Dehydration (-H₂O) Water H₂O Workflow start_node Start: Reagents setup Combine p-Anisidine & 3-Ethyl-2,4-pentanedione start_node->setup 1. Reaction Setup process_node process_node analysis_node analysis_node end_node Final Product: 4-Ethyl-6-methoxy-quinoline acid_add Slowly add conc. H₂SO₄ setup->acid_add Ice Bath heat Heat to 100-110 °C (3-4 hours) acid_add->heat 2. Cyclization tlc_monitor TLC Monitoring heat->tlc_monitor quench Cool & Pour onto Ice tlc_monitor->quench 3. Work-up neutralize Neutralize with NaOH (pH 8-9) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract 4. Extraction dry Dry over Na₂SO₄ extract->dry Wash & Dry concentrate Crude Product dry->concentrate Evaporate Solvent purify Silica Gel Column Chromatography concentrate->purify 5. Purification characterize Characterization (NMR, MS) purify->characterize Pure Fractions characterize->end_node

Sources

Application

Application Note: 4-Ethyl-6-methoxy-quinoline Scaffolds in Next-Generation Antimalarial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The eradication of malaria relies heavily on 8-aminoquinolines (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The eradication of malaria relies heavily on 8-aminoquinolines (such as primaquine) to clear Plasmodium hypnozoites and prevent disease relapse. However, the clinical deployment of these classic drugs is severely restricted by dose-limiting hematotoxicity, specifically methemoglobinemia (MetHb) and hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[1].

Recent advances in medicinal chemistry have demonstrated that modifying the quinoline core—specifically utilizing a 4-ethyl-6-methoxy-quinoline scaffold—dramatically alters the drug's metabolic fate. By introducing steric hindrance at the C-4 position, derivatives such as 4-ethylprimaquine and its amino acid conjugates maintain or exceed the blood-schizontocidal efficacy of standard treatments while significantly mitigating hematotoxicity[2],[3]. This application note details the mechanistic rationale, comparative data, and self-validating experimental protocols for developing and testing these advanced antimalarial candidates.

Scientific Rationale: The 4-Ethyl Advantage

As a Senior Application Scientist, it is critical to understand why a structural modification works before investing in a synthesis pipeline. The primary failure mode of standard 8-aminoquinolines is their rapid cytochrome P450-mediated oxidation at the unsubstituted C-4 and C-5 positions. This oxidation generates reactive quinone-imine intermediates that induce severe oxidative stress in erythrocytes, leading to MetHb formation[1].

The Causality of Steric Blockade: Installing an ethyl group at the C-4 position of the 6-methoxyquinoline ring acts as a physical shield. This steric blockade prevents CYP450 enzymes from accessing the vulnerable C-4/C-5 sites, thereby shutting down the toxic metabolic pathway[1]. When this scaffold is further optimized via conjugation with amino acids (e.g., alanine, lysine, ornithine) or incorporated into pro-prodrug systems, the resulting compounds exhibit enhanced aqueous solubility, targeted delivery, and potent activity against multidrug-resistant strains like P. yoelii nigeriensis[3].

Metabolism cluster_PQ Standard 8-Aminoquinolines (e.g., Primaquine) cluster_EPQ 4-Ethyl-6-methoxyquinoline Derivatives A1 Unsubstituted C-4 Position A2 Rapid CYP450 Oxidation A1->A2 A3 High Methemoglobin (MetHb) Toxicity A2->A3 B1 4-Ethyl Steric Blockade B2 Metabolic Stability at C-4/C-5 B1->B2 B3 Reduced Toxicity & Sustained Efficacy B2->B3

Caption: Mechanism of steric hindrance by the 4-ethyl group preventing toxic CYP450-mediated oxidation.

Comparative Efficacy & Toxicity Data

To justify the transition to 4-ethyl-6-methoxy-quinoline scaffolds, quantitative benchmarking against standard primaquine is required. The table below summarizes the in vivo performance of key derivatives.

Compound / ScaffoldStructural ModificationIn Vivo Efficacy ModelCurative Dose / ActivityToxicity Profile
Primaquine (Standard)None (Unsubstituted C-4)P. cynomolgi (Rhesus)Standard baselineHigh MetHb formation
4-Ethylprimaquine C-4 Ethyl substitutionP. cynomolgi (Rhesus)Equivalent to PrimaquineSignificantly reduced toxicity[2]
Conjugate 20 C-4 Ethyl, C-5 Butoxy, Amino acid linkerP. berghei (Mice)Curative at 5 mg/kg/dayNon-cytotoxic in vitro[1],[3]
Conjugate 22 C-4 Ethyl, C-5 Hexoxy, Amino acid linkerP. yoelii nigeriensisCurative at 50 mg/kg/dayActive against MDR strains[1],[3]

Experimental Methodologies & Protocols

The following protocols represent a complete, self-validating workflow for synthesizing and evaluating 4-ethyl-6-methoxy-quinoline derivatives.

Workflow N1 4-Ethyl-6-methoxyquinoline Scaffold Selection N2 Structural Modification (Amino Acid Conjugation) N1->N2 N3 In Vitro Antiplasmodial Assay (SYBR Green I) N2->N3 N4 In Vivo Suppressive Test (P. berghei Mouse Model) N3->N4 N5 Toxicity & MetHb Profiling N4->N5

Caption: Workflow for the development and validation of 4-ethyl-6-methoxyquinoline antimalarial derivatives.

Protocol 4.1: Synthesis & Conjugation of Amino Acid Prodrugs

Objective: Conjugate an amino acid (e.g., L-valine) to the terminal amine of a 4-ethyl-6-methoxy-8-quinolinamine scaffold to create a highly soluble pro-prodrug[3].

  • Activation of Amino Acid: Dissolve 1.2 equivalents of Boc-protected L-valine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add 1.5 eq of EDC·HCl and 1.5 eq of HOBt. Stir at 0°C for 30 minutes.

    • Expert Insight: HOBt is critical here; it suppresses the racemization of the L-valine chiral center during activation, ensuring the stereochemical integrity required for optimal receptor binding and enzymatic cleavage in vivo.

  • Coupling: Slowly add 1.0 eq of the 4-ethyl-6-methoxy-8-quinolinamine derivative dissolved in DCM, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection: Purify the intermediate via flash chromatography. Treat the purified Boc-protected conjugate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to yield the final amine salt.

  • Self-Validation System: Confirm reaction completion via TLC (Rf ~0.4 in 9:1 DCM:MeOH). Validate the final structure using 1H-NMR, ensuring the presence of the characteristic ethyl triplet/quartet signals at the C-4 position and the disappearance of the Boc-group singlet (~1.4 ppm).

Protocol 4.2: In Vitro Antiplasmodial Screening (SYBR Green I Assay)

Objective: Quantify the IC50 of the synthesized derivatives against chloroquine-sensitive (D6) and multidrug-resistant (W2) P. falciparum strains.

  • Culture Preparation: Maintain P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Drug Incubation: Plate synchronized ring-stage parasites (1% parasitemia) in 96-well plates. Add the 4-ethyl-6-methoxy-quinoline derivatives in a 10-point serial dilution (ranging from 10 µM to 0.5 nM). Incubate for 72 hours at 37°C.

  • Fluorescence Readout: Lyse the erythrocytes using a buffer containing SYBR Green I dye. Read fluorescence at Ex: 485 nm / Em: 530 nm.

    • Expert Insight: Mature human erythrocytes lack a nucleus. Therefore, any double-stranded DNA detected by SYBR Green I belongs exclusively to the proliferating Plasmodium parasites, providing a highly specific, noise-free readout.

  • Self-Validation System: Include Chloroquine and Artemisinin as positive controls. Calculate the Z'-factor for the assay plates; the protocol is only deemed valid if Z' > 0.5.

Protocol 4.3: In Vivo Peters' 4-Day Suppressive Test & Hematotoxicity Profiling

Objective: Evaluate the curative potential and safety profile (MetHb reduction) of the derivatives in a murine model[1].

  • Infection: Inoculate Swiss albino mice intraperitoneally with 1×107 P. berghei ANKA-infected erythrocytes on Day 0.

  • Dosing Regimen: Administer the test compounds (e.g., Conjugate 20 at 5 mg/kg/day) via oral gavage from Day 0 to Day 3. Use standard primaquine (at equimolar doses) as the toxicity control.

  • Efficacy Quantification: On Day 4, prepare Giemsa-stained thin blood smears from tail vein blood. Calculate the percentage of chemosuppression relative to the untreated vehicle control.

  • Toxicity Profiling (Self-Validation): On Day 4, measure blood MetHb levels using a non-invasive pulse CO-oximeter designed for rodents, or via spectrophotometric analysis of drawn blood.

    • Expert Insight: This dual-readout system is the cornerstone of the protocol. A successful 4-ethyl-6-methoxy-quinoline candidate must not only show >95% chemosuppression but must also demonstrate a statistically significant reduction in MetHb levels compared to the primaquine control, proving the steric hindrance hypothesis in vivo[2].

References

  • Carroll, F. I., Berrang, B. D., Linn, C. P., & Twine, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. Available at:[2]

  • Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences. Available at:[1]

  • ResearchGate. (n.d.). 8-Quinolinamines conjugated with amino acids are exhibiting potent blood-schizontocidal antimalarial activities. Available at:[3]

Sources

Method

Using 4-Ethyl-6-methoxy-quinoline as a precursor for pharmaceutical synthesis

Application Note: 4-Ethyl-6-methoxyquinoline as a Versatile Precursor in Pharmaceutical Synthesis Executive Summary 4-Ethyl-6-methoxyquinoline is a highly privileged heterocyclic scaffold utilized extensively in the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Ethyl-6-methoxyquinoline as a Versatile Precursor in Pharmaceutical Synthesis

Executive Summary

4-Ethyl-6-methoxyquinoline is a highly privileged heterocyclic scaffold utilized extensively in the synthesis of advanced therapeutics. As a precursor, it serves two primary, divergent pharmaceutical pipelines: the development of next-generation 8-aminoquinoline antimalarials[1] and the total synthesis of camptothecin-derived topoisomerase I inhibitors (such as SN-38, the active metabolite of irinotecan)[2]. This application note details the mechanistic rationale, self-validating synthetic protocols, and in-process controls (IPCs) required to successfully leverage this precursor in drug development.

Mechanistic Rationale & Causality: Why This Scaffold?

In pharmaceutical synthesis, every functional group must serve a precise pharmacodynamic or pharmacokinetic purpose. The 4-ethyl-6-methoxyquinoline core is selected for the following causal reasons:

  • Antimalarial Pathway (Toxicity Mitigation): The parent drug, primaquine, is notorious for causing hemolytic anemia and methemoglobin toxicity due to rapid oxidative metabolism at the quinoline core. Introducing a 4-ethyl group provides critical steric hindrance, shielding the ring from unwarranted metabolic degradation pathways. This modification yields derivatives like 4-ethylprimaquine, which exhibit potent activity against Plasmodium cynomolgi while demonstrating significantly lower toxicity profiles[3].

  • Anticancer Pathway (Target Stabilization): In the synthesis of SN-38, the 4-ethyl-6-methoxyquinoline framework acts as the pre-formed A/B ring system. The 4-ethyl group ultimately translates to the C-7 ethyl moiety of the final camptothecin structure. This specific ethyl projection is mechanistically essential for anchoring the drug within the DNA-topoisomerase I cleavage complex, preventing DNA religation and inducing apoptosis in malignant cells[2].

Divergent Synthetic Workflows

Workflow cluster_0 Antimalarial Pathway cluster_1 Anticancer Pathway Start 4-Ethyl-6-methoxyquinoline (Core Precursor) N1 Regioselective Nitration (C-8 Position) Start->N1 C1 C-2 Halogenation (POCl3) Start->C1 N2 Nitro Reduction (SnCl2 / HCl) N1->N2 IPC: TLC Shift N3 Side-Chain Alkylation (Phthalimido-alkyl halide) N2->N3 IPC: LCMS Target1 4-Ethylprimaquine (Antimalarial Target) N3->Target1 Deprotection C2 C-3 Bromomethylation (PBr3) C1->C2 IPC: NMR C3 Ring D/E Coupling (K2CO3 / DMF) C2->C3 IPC: LCMS Target2 Camptothecin Analogs (e.g., SN-38 Target) C3->Target2 Cyclization

Fig 1: Divergent synthetic pathways utilizing 4-Ethyl-6-methoxyquinoline.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes mandatory In-Process Controls (IPCs) that allow the chemist to verify mechanistic success before proceeding.

Protocol A: Synthesis of 4-Ethylprimaquine (Antimalarial)

Reference standard adapted from established 8-aminoquinoline synthesis methodologies[4].

Step 1: Regioselective Nitration

  • Procedure: Dissolve 4-ethyl-6-methoxyquinoline (1.0 eq) in concentrated H₂SO₄ at 0 °C. Add a stoichiometric amount of fuming HNO₃ dropwise over 30 minutes. Maintain the temperature strictly below 5 °C to prevent oxidative ring cleavage.

  • Causality: The strongly electron-donating 6-methoxy group activates the ortho (C-5 and C-7) and para (C-8) positions. The steric bulk of the 4-ethyl group and the directing effect of the protonated quinoline nitrogen drive the electrophilic aromatic substitution regioselectively to the C-8 position.

  • Self-Validation (IPC): Quench a micro-aliquot in ice water and extract with EtOAc. TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting material and the appearance of a distinct, bright yellow spot (4-ethyl-6-methoxy-8-nitroquinoline).

Step 2: Nitro Reduction

  • Procedure: Suspend the crude nitro intermediate in ethanolic HCl. Add SnCl₂·2H₂O (4.0 eq) and reflux for 2 hours[4].

  • Causality: SnCl₂ is chosen over catalytic hydrogenation (Pd/C) to prevent any unwarranted reduction of the quinoline aromatic system. It specifically reduces the nitro group to an amine without side reactions.

  • Self-Validation (IPC): The reaction mixture will transition from a dark suspension to a clear, lighter solution. LCMS must confirm a mass shift of -30 Da (loss of O₂, gain of H₂), yielding the 8-amino-4-ethyl-6-methoxyquinoline intermediate.

Step 3: Side-Chain Alkylation & Deprotection

  • Procedure: React the 8-amino intermediate with 4-bromo-1-phthalimidopentane in the presence of triethylamine at 135 °C for 8 hours[4]. Cool, filter the triethylamine hydrobromide salts, and reflux the resulting oil with hydrazine hydrate in ethanol to cleave the phthalimide protecting group.

  • Self-Validation (IPC): Post-hydrazine treatment, the formation of a white precipitate (phthalhydrazide by-product) is a visual confirmation of successful deprotection. The final product should be isolated as a maleate or phosphate salt for stability[4].

Protocol B: Synthesis of SN-38 A/B Ring Precursor (Anticancer)

Reference standard adapted from the total synthesis of Camptothecin[2].

Step 1: C-2 Halogenation

  • Procedure: Treat the functionalized 4-ethyl-6-methoxy-2-oxo-1,2-dihydroquinoline derivative (1.0 eq) with neat POCl₃ (10 volumes). Reflux for 1–3 hours[2].

  • Causality: POCl₃ acts as both the solvent and the chlorinating agent, converting the C-2 carbonyl into a reactive C-2 chloride (Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate). This leaving group is essential for the downstream Friedländer-type condensation.

  • Self-Validation (IPC): Quench a 50 µL aliquot over crushed ice. Extract with CH₂Cl₂. ¹H NMR (CDCl₃) must show a characteristic downfield shift of the quinoline aromatic protons, confirming the loss of the amide-like resonance of the starting material[2].

Step 2: Bromomethylation

  • Procedure: Following reduction of the C-3 ester to a hydroxymethyl group, dissolve the intermediate in CHCl₃ and add PBr₃. Reflux for 12 hours[2].

  • Causality: PBr₃ smoothly converts the primary alcohol to a highly electrophilic bromomethyl group (2-bromo-3-(bromomethyl)-4-ethyl-6-methoxyquinoline), priming the C-3 position for nucleophilic attack by the D/E ring synthon.

  • Self-Validation (IPC): Quench with NaHCO₃. The reaction is complete when LCMS shows the complete disappearance of the alcohol mass and the appearance of the brominated isotopic pattern (M and M+2 peaks of equal intensity).

Quantitative Data Presentation

To facilitate process optimization, the following table summarizes the expected quantitative metrics and critical quality attributes (CQAs) for the key synthetic transformations.

Synthetic StepTarget IntermediateExpected Yield (%)Minimum Purity (HPLC)Primary IPC MethodCritical Impurity to Monitor
Nitration 4-Ethyl-6-methoxy-8-nitroquinoline75 - 82%> 95%TLC (Hex:EtOAc)C-5 Nitro isomer
Reduction 8-Amino-4-ethyl-6-methoxyquinoline85 - 90%> 98%LCMSUnreacted nitro precursor
Alkylation 4-Ethylprimaquine (Target)60 - 65%> 99%¹H NMR / LCMSPhthalhydrazide traces
Halogenation 2-Chloro-4-ethyl-6-methoxyquinoline66 - 70%> 92%¹H NMRHydrolyzed C-2 oxo species
Bromination 2-Bromo-3-(bromomethyl)-quinoline80 - 85%> 95%LCMS (Isotope pattern)Poly-brominated artifacts

References

  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Synthesis and antimalarial activity of some newer-alkoxy substituted-2-tert-butyl-8-quinolinamines. ResearchGate. Available at:[Link]

  • Total Synthesis of Camptothecin and SN-38. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Process for production of 8-NHR quinolines (US4167638A).Google Patents.

Sources

Application

Application Note: In Vivo Dosing Strategies for 4-Ethyl-6-methoxy-quinoline Derivatives in Murine Malaria Models

Introduction & Pharmacological Rationale The 8-aminoquinoline class of antimalarials, most notably primaquine, remains the gold standard for the radical cure of Plasmodium vivax and Plasmodium ovale. However, its clinica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The 8-aminoquinoline class of antimalarials, most notably primaquine, remains the gold standard for the radical cure of Plasmodium vivax and Plasmodium ovale. However, its clinical application is heavily restricted by dose-limiting hematological toxicities, specifically methemoglobinemia (MetHb) and hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients.

To overcome these limitations, structural optimization of the 6-methoxyquinoline pharmacophore led to the development of 4-ethyl-6-methoxy-quinoline derivatives. The most prominent of these is 4-ethylprimaquine (8-[(4'-amino-1'-methylbutyl)amino]-4-ethyl-6-methoxyquinoline) and its subsequent amino acid prodrug conjugates[1]. These compounds exhibit potent blood-schizontocidal activity with a drastically widened therapeutic window. This application note details the in vivo dosing strategies, mechanistic rationale, and validated murine protocols required to evaluate this class of compounds.

Mechanistic Causality: Overcoming Primaquine Toxicity

The experimental choice to utilize the 4-ethyl-6-methoxy-quinoline core is rooted in metabolic modulation. Primaquine undergoes rapid hepatic metabolism via cytochrome P450 enzymes, forming toxic quinone-imine metabolites that induce severe oxidative stress in erythrocytes, leading to MetHb formation.

By introducing an ethyl group at the C-4 position of the 6-methoxyquinoline ring, the molecule sterically and electronically hinders these specific oxidative degradation pathways. Consequently, 4-ethylprimaquine demonstrates significantly lower toxicity in the standard Rane mouse screen compared to unmodified primaquine[1]. Furthermore, conjugating the primary amine of the 4-ethyl-6-methoxy-quinoline core with amino acids (e.g., Lysine) creates "pro-prodrugs." This experimental design choice leverages intestinal peptide transporters (like PEPT1) for improved oral absorption, while requiring endogenous esterases and peptidases to slowly liberate the active drug, thereby preventing toxic Cmax​ spikes[2].

Murine Models for Antimalarial Efficacy

Selecting the correct murine model is critical for a self-validating experimental system.

  • Subjects: Swiss albino or CD-1 mice (20–25 g, 6–8 weeks old). These outbred strains provide a robust immune baseline that mimics diverse human genetic backgrounds.

  • Parasite Strains:

    • Plasmodium berghei (ANKA strain): Utilized as the primary screening model for drug-sensitive blood-schizontocidal activity. It causes a lethal infection in mice, making survival a definitive binary metric for drug efficacy[3].

    • Plasmodium yoelii nigeriensis: A highly virulent, multidrug-resistant strain. Evaluating compounds against this strain validates their potential to overcome chloroquine-resistant phenotypes[3].

In Vivo Dosing Strategies

Formulation and Vehicle Selection

Because 4-ethyl-6-methoxy-quinoline derivatives are highly lipophilic, they must be formulated as hydrochloride or diphosphate salts to ensure bioavailability.

  • Vehicle: For oral administration, compounds are suspended in 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.1% Tween-80. This vehicle ensures a homogenous suspension, preventing dosing variability.

  • Route of Administration: Oral gavage (PO) is strictly preferred over intraperitoneal (IP) injection. PO dosing mimics the intended clinical route and ensures the compound undergoes hepatic first-pass metabolism—a mandatory step for the activation of amino acid-conjugated prodrugs.

Dose Ranging

Standard dosing regimens follow a 4-day schedule to capture the parasite during its exponential growth phase.

  • Suppressive Dosing: 5 to 10 mg/kg/day. Used to determine the ED50​ and observe partial clearance.

  • Curative Dosing: 25 to 50 mg/kg/day. Used to evaluate complete eradication and prevent recrudescence.

Experimental Protocol: Peters' 4-Day Suppressive Test

This protocol is a self-validating system; it includes an untreated infected control group to confirm parasite viability and a positive control group (e.g., Chloroquine or Primaquine) to benchmark efficacy.

Step 1: Preparation of Inoculum (Day 0)

  • Euthanize a donor mouse exhibiting ~20% parasitemia.

  • Harvest blood via cardiac puncture into a heparinized tube.

  • Dilute the blood in sterile Phosphate-Buffered Saline (PBS) to achieve a concentration of 1×107 parasitized red blood cells (pRBCs) per 0.2 mL.

  • Inoculate experimental mice via IP injection (0.2 mL per mouse).

Step 2: Dosing Regimen (Days 0–3)

  • Randomize mice into cohorts ( n=6 per group).

  • Administer the 4-ethyl-6-methoxy-quinoline derivative via oral gavage at 2 hours post-infection (Day 0).

  • Repeat dosing at 24, 48, and 72 hours post-infection.

Step 3: Parasitemia Evaluation (Day 4)

  • Obtain a drop of blood from the tail vein of each mouse.

  • Prepare thin blood smears on glass slides, fix with absolute methanol for 1 minute, and stain with 10% Giemsa solution for 15 minutes.

  • Examine under oil immersion (100x objective). Count the number of pRBCs against a total of 10,000 RBCs to ensure high statistical power.

  • Calculate % Suppression:

    %Suppression=(Mean Parasitemia (Control)Mean Parasitemia (Control)−Mean Parasitemia (Treated)​)×100

Step 4: Survival Monitoring (Days 5–28)

  • Monitor mice daily for mortality. A mouse surviving to Day 28 with zero detectable parasitemia is classified as "cured."

Quantitative Efficacy & Toxicity Data

The table below summarizes the comparative in vivo efficacy of the 4-ethyl-6-methoxy-quinoline core and its advanced prodrug conjugates against murine malaria models[3],[1].

CompoundMurine ModelRouteSuppressive DoseCurative DoseMetHb Toxicity Profile
Primaquine (Control) P. bergheiPO10 mg/kg/dayN/A (Lethal toxicity)High
4-Ethylprimaquine P. bergheiPO<10 mg/kg/day25 mg/kg/dayLow
Compound 20 (Butoxy-4-ethyl conjugate) P. bergheiPO1 mg/kg/day5 mg/kg/dayMinimal
Compound 22 (Hexoxy-4-ethyl conjugate) P. yoelii nigeriensisPO10 mg/kg/day50 mg/kg/dayMinimal

Note: Compound 20 and 22 represent advanced N(1)-conjugated diaminohexanamide prodrugs of the 4-ethyl-6-methoxy-quinoline core.

Workflow Visualization

G Inoculation Day 0: Inoculation IP Injection of 10⁷ P. berghei pRBCs Randomization Randomization n=6 mice per cohort Inoculation->Randomization Dosing Days 0-3: Dosing 4-Ethyl-6-methoxy-quinoline (5-50 mg/kg/day, PO) Randomization->Dosing BloodSmear Day 4: Blood Smear Giemsa Staining & Microscopy Dosing->BloodSmear Analysis Efficacy Analysis Calculate % Parasitemia & Suppression BloodSmear->Analysis Survival Days 5-28: Monitoring Track Survival for Curative Efficacy Analysis->Survival

In vivo experimental workflow for evaluating 4-ethyl-6-methoxy-quinoline antimalarial efficacy.

References

  • Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694-699.[Link]

  • Vangapandu, S., Sachdeva, S., Jain, M., Singh, S., Singh, P. P., Kaul, C. L., & Jain, R. (2003). 8-Quinolinamines and Their pro prodrug conjugates as potent blood-Schizontocidal antimalarial agents. Bioorganic & Medicinal Chemistry, 11(21), 4557-4568.[Link]

  • Jain, M., Vangapandu, S., Sachdeva, S., Singh, S., Singh, P. P., & Jain, R. (2005). 8-Quinolinamines conjugated with amino acids are exhibiting potent blood-schizontocidal antimalarial activities. Bioorganic & Medicinal Chemistry, 13(14), 4458-4466.[Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of 4-Ethyl-6-methoxy-quinoline Stock Solutions in DMSO

Abstract The precise and consistent preparation of stock solutions is a foundational requirement for reproducible and reliable results in all areas of chemical and biological research. This document provides a detailed p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise and consistent preparation of stock solutions is a foundational requirement for reproducible and reliable results in all areas of chemical and biological research. This document provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 4-Ethyl-6-methoxy-quinoline in dimethyl sulfoxide (DMSO). Adherence to these guidelines is critical for maintaining the integrity of the compound and ensuring the validity of experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Proper Stock Solution Handling

4-Ethyl-6-methoxy-quinoline is a quinoline derivative, a class of heterocyclic compounds known for a wide range of biological activities and applications in medicinal chemistry.[1] The accuracy of experimental results, whether in high-throughput screening, cell-based assays, or other biochemical studies, is fundamentally dependent on the precise concentration and stability of the compound being tested.

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of small molecules due to its exceptional solvating power for both polar and nonpolar compounds.[2][3] However, its hygroscopic nature and ability to readily penetrate biological membranes necessitate careful handling to avoid experimental artifacts and ensure safety.[4][5] This protocol outlines the best practices for leveraging the benefits of DMSO while mitigating its potential drawbacks.

Compound Profile & Material Requirements

Prior to beginning any experimental work, it is essential to verify the properties of the specific lot of the compound being used.

Table 1: Physicochemical Properties of 4-Ethyl-6-methoxy-quinoline

ParameterValueSource / Notes
Chemical Formula C₁₂H₁₃NO-
Molecular Weight 187.24 g/mol Calculated. Always verify from the Certificate of Analysis (CoA).
Appearance Typically a solid (powder/crystalline)Visual inspection upon receipt.
Solubility in DMSO High; often ≥ 100 mMEmpirically determined. May require sonication.[6]
Recommended Stock Conc. 10 mM - 50 mMDependent on experimental requirements.[2]

Table 2: Required Materials and Equipment

CategoryItemSpecifications / Notes
Chemicals 4-Ethyl-6-methoxy-quinolinePurity >98%
Dimethyl Sulfoxide (DMSO)Anhydrous or high-purity (≥99.9%), low water content.[4][7]
Labware Calibrated Analytical BalanceReadable to at least 0.1 mg.
Amber glass vials or polypropylene tubesSterile, with secure caps to prevent moisture ingress.
Pipettes (P1000, P200, etc.)Calibrated, for accurate solvent dispensing.
Sterile, nuclease-free pipette tipsTo prevent contamination.
Equipment Vortex MixerFor thorough mixing.
Sonicator (bath or probe)Optional, but recommended to aid dissolution.[2][8]
Chemical Fume HoodFor safe handling of powder and solvent.[2]
Safety Personal Protective Equipment (PPE)Lab coat, safety glasses, chemical-resistant gloves (nitrile).[2][9]

Safety & Handling Precautions

Researcher safety is paramount. Always consult the Safety Data Sheet (SDS) for both 4-Ethyl-6-methoxy-quinoline and DMSO before beginning work.[9][10][11][12]

  • Handling: Always handle the solid compound and DMSO within a chemical fume hood to avoid inhalation of powder or vapors.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Skin Contact: DMSO is readily absorbed through the skin and can carry dissolved compounds with it.[2] Avoid direct contact. In case of contact, wash the affected area thoroughly with soap and water.[11]

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. Calculations can be adjusted for different volumes or concentrations.

Calculation

The first step is to calculate the mass of 4-Ethyl-6-methoxy-quinoline required.

  • Molecular Weight (MW): 187.24 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Desired Volume (V): 1 mL = 0.001 L

Mass (m) = C x V x MW m = (0.010 mol/L) x (0.001 L) x (187.24 g/mol ) m = 0.0018724 g = 1.87 mg

Step-by-Step Procedure
  • Preparation: Before opening the compound vial, centrifuge it briefly to ensure all powder is collected at the bottom.[13]

  • Weighing: Tare a sterile, labeled amber vial on a calibrated analytical balance. Carefully weigh out 1.87 mg of 4-Ethyl-6-methoxy-quinoline powder directly into the vial.

  • Solvent Addition: Within a fume hood, accurately add 1.0 mL of high-purity DMSO to the vial containing the compound.

  • Dissolution: Securely cap the vial and vortex for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no undissolved particulates.

    • Causality Note: Vortexing provides mechanical agitation to break up solid aggregates and increase the surface area for solvation, accelerating the dissolution process.

  • Sonication (If Necessary): If particulates remain, place the vial in a bath sonicator for 5-10 minutes.[8] Gentle warming in a water bath (not exceeding 37°C) can also be used.[2][7]

    • Causality Note: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which collapse and generate localized energy to break apart persistent solid particles, facilitating complete dissolution.

  • Final Inspection: Once the solid is completely dissolved, the solution should be clear and free of any visible matter.

Workflow Visualization

The following diagram illustrates the key stages of the stock solution preparation workflow.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass (1.87 mg for 10 mM) weigh Weigh Compound calc->weigh Target Mass add_dmso Add 1.0 mL DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex inspect1 Visual Inspection vortex->inspect1 sonicate Sonicate / Warm (If Needed) inspect1->sonicate Particulates Present inspect2 Final Inspection inspect1->inspect2 Clear Solution sonicate->inspect1 aliquot Aliquot into Tubes inspect2->aliquot store Store at -20°C / -80°C aliquot->store

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-Ethyl-6-methoxy-quinoline

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the structural integrity of your heterocyclic building blocks is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the structural integrity of your heterocyclic building blocks is paramount. 4-Ethyl-6-methoxy-quinoline is a highly valuable but chemically sensitive scaffold. The electron-donating 6-methoxy group significantly enriches the electron density of the quinoline core, rendering it highly susceptible to electrophilic attack and radical-mediated oxidative degradation.

This guide provides field-proven, self-validating protocols to diagnose, prevent, and troubleshoot oxidative degradation during storage and handling.

Part 1: Diagnostic & Mechanistic FAQs

Q: What are the primary visual and chemical indicators that my 4-Ethyl-6-methoxy-quinoline stock has degraded? A: Fresh quinoline derivatives are typically clear to pale yellow liquids or white/off-white solids. Degradation is visually marked by a macroscopic shift to deep yellow, orange, or brown[1]. Chemically, this discoloration correlates with the formation of new volatile compounds and oxidized byproducts, which can also alter the compound's odor, making it more pungent[1]. However, early-stage degradation often presents as a silent loss of potency in biological assays before visible discoloration occurs[2].

Q: What is the exact mechanism of oxidative degradation for this specific compound? A: Oxidation typically occurs via two primary pathways driven by the compound's electronic structure:

  • N-Oxidation: The lone pair of electrons on the quinoline nitrogen reacts readily with reactive oxygen species (ROS) or peroxides to form an N-oxide derivative.

  • Ring Hydroxylation/Oxidation: The electron-rich nature of the 6-methoxy-substituted ring and the highly reactive 2-position makes them vulnerable to hydroxyl radicals (•OH). This leads to the formation of 2-oxo-1,2-dihydroquinoline derivatives or polyhydroxylated compounds[3]. Once initiated, these degradation pathways can rapidly compromise the integrity of the entire batch[4].

OxidationPathway Start 4-Ethyl-6-methoxy-quinoline ROS ROS / UV Light / O2 Start->ROS Path1 N-Oxidation Pathway ROS->Path1 Path2 C2-Hydroxylation ROS->Path2 Product1 N-oxide derivative Path1->Product1 Product2 2-oxo derivative Path2->Product2

Oxidative degradation pathways of 4-Ethyl-6-methoxy-quinoline via N-oxidation and C2-hydroxylation.

Part 2: Preventative Storage & Handling FAQs

Q: How should I store 4-Ethyl-6-methoxy-quinoline to prevent oxidation? A: To arrest oxidative kinetics, you must eliminate the triad of degradation catalysts: light (UV), heat, and oxygen[1].

  • Temperature Control: Store the compound at -20°C. Elevated temperatures exponentially increase the rate of chemical degradation[2].

  • Inert Atmosphere: Purge the headspace of the storage vial with an inert gas to displace oxygen[1]. Causality: Argon is strongly preferred over Nitrogen because it is denser than air; it sinks and creates a protective physical blanket directly over the compound, whereas Nitrogen easily dissipates.

  • Light Protection: Always use amber borosilicate glass vials. Causality: UV rays in ambient sunlight or laboratory lighting act as initiators for radical-mediated autoxidation, speeding up the degradation process[1]. Amber glass blocks the critical UV wavelengths responsible for this initiation.

Q: How do I establish a self-validating storage system to prove my compound is stable? A: A self-validating system requires an internal control to prove that your analytical methods can actually detect degradation, and that your storage conditions are actively preventing it. You achieve this by running a parallel "forced degradation" control alongside your standard stability monitoring.

Step-by-Step Methodology: Self-Validating Stability Assay
  • Preparation of Aliquots: Dissolve 4-Ethyl-6-methoxy-quinoline in a suitable anhydrous, degassed solvent (e.g., HPLC-grade acetonitrile) to create a 10 mM stock. Split this into three sets of amber vials.

  • Control 1 (Optimal Storage): Purge the headspace with Argon, seal tightly with PTFE-lined caps, and store at -20°C in the dark.

  • Control 2 (Forced Degradation): Add 3% H2O2 (v/v) to the aliquot and leave it exposed to ambient light at room temperature[2]. Causality: Hydrogen peroxide provides a concentrated source of ROS, guaranteeing the rapid generation of oxidized degradation peaks. This validates that your HPLC method is capable of resolving the degradants from the parent peak.

  • Control 3 (Ambient): Seal under ambient air and store at room temperature on a standard lab bench.

  • Analytical Validation (HPLC-UV/MS): At Days 0, 7, 14, and 30, analyze all three sets.

    • Validation Logic: Control 2 must show the emergence of new peaks (e.g., N-oxide or 2-oxo derivatives). If Control 1 shows a chromatogram identical to Day 0, and Control 2 shows degradation, your storage protocol is mathematically and empirically validated.

ValidationWorkflow Stock 10 mM Stock Solution Opt Optimal Storage (Argon, -20°C, Dark) Stock->Opt Force Forced Degradation (+3% H2O2, 25°C) Stock->Force HPLC HPLC-UV/MS Analysis Opt->HPLC Force->HPLC Valid Validation Confirmed HPLC->Valid

Self-validating stability assay workflow using forced degradation controls to verify storage.

Part 3: Quantitative Data & Troubleshooting

Summary of Degradation Kinetics under Variable Conditions

The following table summarizes the expected stability of 4-Ethyl-6-methoxy-quinoline based on the presence or absence of degradation catalysts.

Storage ConditionAtmosphereTemp (°C)Light ExposureEst. Half-Life (t1/2)Primary Degradant Profile
Optimal Argon-20°CNone (Amber)> 24 MonthsNone detected
Refrigerated Air4°CNone (Amber)~ 6 MonthsMinor 2-oxo derivative
Ambient Air25°CAmbient Lab~ 3-4 WeeksN-oxide & 2-oxo mixture
Accelerated Air60-80°CAmbient Lab< 48 HoursPolyhydroxylated products
Oxidative Stress Air + 3% H2O225°CAmbient Lab< 2 HoursComplete oxidative cleavage

Q: I am observing inconsistent results in my assays, but the compound hasn't changed color. Could it still be degraded? A: Yes. Inconsistent results and loss of potency are classic, functional signs of compound degradation[2]. While macroscopic discoloration (yellow/brown) is a reliable indicator of extensive, late-stage quinoline degradation[1], early-stage oxidation (such as minor N-oxide formation) may not dramatically shift the visible absorption spectrum. Always rely on chromatographic integrity (HPLC-UV at 254 nm or LC-MS) rather than visual inspection alone to confirm purity.

Q: If I must use the compound in an aqueous biological assay, how do I prevent oxidation during the experiment? A: Quinoline compounds can be highly unstable in aqueous solutions, with degradation heavily influenced by pH, temperature, and dissolved oxygen[2]. To mitigate this during live experiments:

  • Prepare Fresh: Never use aqueous working solutions older than 12 hours. Prepare fresh solutions for sensitive experiments[2].

  • Degas Buffers: Sparge your assay buffers with Argon for 15 minutes prior to adding the compound. Causality: Removing dissolved oxygen prevents the primary reactant from initiating the oxidative cascade in solution.

  • pH Optimization: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution; degradation can be accelerated in both highly acidic and basic conditions[2]. Use carefully calibrated buffers to maintain a neutral pH where the compound is most stable.

References

  • What are the signs of quinoline deterioration?
  • Source: benchchem.
  • Pathway proposed for the degradation of quinoline: (1)
  • Source: mdpi.

Sources

Optimization

Overcoming baseline noise in 4-Ethyl-6-methoxy-quinoline NMR spectra

## Technical Support Center: Overcoming Baseline Noise in 4-Ethyl-6-methoxy-quinoline NMR Spectra Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 4-Ethyl-6-methoxy-qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

## Technical Support Center: Overcoming Baseline Noise in 4-Ethyl-6-methoxy-quinoline NMR Spectra

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 4-Ethyl-6-methoxy-quinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring high-quality, reproducible data. Here, we move beyond simple procedural lists to explain the "why" behind each step, grounding our recommendations in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a "rolling" or distorted baseline in my 4-Ethyl-6-methoxy-quinoline NMR spectrum?

A distorted baseline in an NMR spectrum can arise from several factors, often related to the initial moments of the Free Induction Decay (FID) signal.[1][2] The primary culprits include:

  • Delayed Acquisition Start: An improper setting of the acquisition delay can miss the first few data points of the FID. This truncation of the initial part of the signal leads to broad, rolling baselines in the transformed spectrum.[3]

  • Pulse Breakthrough: Incomplete decay of the radiofrequency (RF) pulse before acquisition begins can lead to a large, decaying signal that is not part of the sample's response. This "pulse breakthrough" can distort the first few points of the FID, causing baseline roll.[1]

  • Acoustic Ringing: The piezoelectric materials in the NMR probe can vibrate in response to the RF pulse, a phenomenon known as acoustic ringing. This can induce a signal in the receiver coil that overlaps with the initial part of the FID, leading to baseline distortions.

Q2: I'm observing sharp, random spikes in my baseline. What could be the cause?

These are often referred to as "t1 noise" in 2D spectra but can also manifest in 1D spectra.[4][5] This type of noise typically appears as random or semi-random spurious streaks.[5] Potential sources include:

  • Instrument Instability: Fluctuations in temperature, magnetic field, or RF electronics can introduce random noise into the signal.[5]

  • External Interference: Radio frequency interference (RFI) from nearby electronic devices can be picked up by the NMR receiver.[6]

  • Sample-Related Issues: The presence of paramagnetic impurities or undissolved solid particles in the sample can also contribute to a noisy baseline.[7]

Q3: Why does my baseline look "wavy" even after automatic baseline correction?

While automatic baseline correction algorithms are powerful, they can sometimes struggle with complex spectra, especially those with broad peaks or a high density of signals.[2][8] This can happen if the algorithm misidentifies parts of a broad signal as baseline.[8] In such cases, a manual baseline correction or a more advanced algorithm, like the Whittaker smoother or Bernstein Polynomial Fit, may be necessary.[1][4][9]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common baseline noise issues encountered during the NMR analysis of 4-Ethyl-6-methoxy-quinoline.

Guide 1: Diagnosing and Correcting Baseline Roll and Distortion

A distorted baseline can obscure weak signals and lead to inaccurate integration, which is critical for quantitative analysis.[1][10]

Step 1: Verify Sample Preparation

  • Proper Dissolution: Ensure your 4-Ethyl-6-methoxy-quinoline sample is fully dissolved. Suspended particles can cause magnetic field inhomogeneities, leading to broad lines and a distorted baseline. Filter the sample through a glass wool plug in a Pasteur pipette if necessary.

  • Optimal Concentration: Very high sample concentrations can lead to viscosity-related line broadening and detector saturation, which can manifest as baseline artifacts.[11] A typical concentration for a 1H spectrum is 5-25 mg in 0.7 mL of solvent.

  • Solvent Purity: Use high-quality deuterated solvents to minimize impurity peaks that can complicate the baseline.[12][13][14]

Step 2: Optimize Acquisition Parameters

  • Receiver Gain (RG): The receiver gain amplifies the NMR signal before digitization.[15] Setting it too high can lead to signal clipping (truncation of the FID) and baseline artifacts.[11][16] Modern spectrometers often have an automatic receiver gain adjustment (rga on Bruker systems), which should be utilized.[17][18] However, for quantitative experiments, it's crucial to ensure the receiver is operating in its linear range.[19][20]

  • Acquisition Time (AQ): The acquisition time determines the resolution of the spectrum. If it's too short, the FID will be truncated, leading to "sinc wiggles" or baseline undulations around the peaks.[3] Ensure the acquisition time is long enough for the FID to decay back to the noise level.

Step 3: Post-Acquisition Processing

  • Phase Correction: Incorrect phasing is a common cause of baseline distortion. Perform manual phase correction to ensure all peaks are phased positively and symmetrically.

  • Baseline Correction Algorithms: If automatic baseline correction is insufficient, try more advanced methods. The Whittaker-Smoother and Polynomial Fit algorithms are often effective.[1][4][9] For spectra with very broad peaks, a manual multipoint baseline correction might be necessary.[21]

Guide 2: Eliminating Random Noise and Spikes

Random noise can decrease the signal-to-noise ratio (S/N), making it difficult to detect low-intensity signals.

Step 1: Improve Magnetic Field Homogeneity (Shimming)

Poor shimming is a primary cause of distorted lineshapes and can contribute to a noisy baseline.[3][22][23]

  • Automated Shimming: Utilize the spectrometer's automated shimming routines (e.g., topshim on Bruker systems). These routines use gradient shimming to rapidly optimize the magnetic field homogeneity.

  • Manual Shimming: For challenging samples, manual adjustment of the Z1 and Z2 shims can further improve the lineshape. Monitor the lock level and the shape of a sharp solvent peak while adjusting the shims.[8][23]

Workflow for Shimming:

Caption: Decision workflow for shimming the NMR spectrometer.

Step 2: Increase the Number of Scans (NS)

The signal-to-noise ratio is proportional to the square root of the number of scans.[24] Doubling the S/N requires quadrupling the number of scans.[24]

Number of Scans (NS)Relative S/NRelative Experiment Time
161.01x
642.04x
2564.016x

Step 3: Data Processing Techniques

  • Apodization (Window Functions): Applying a window function to the FID before Fourier transformation can improve the S/N at the expense of resolution. An exponential multiplication (line broadening) is a common choice for this.[25]

  • Advanced Denoising Algorithms: Modern NMR processing software may include advanced denoising techniques based on principal component analysis (PCA) or deep learning.[26][27] These can be effective at reducing noise while preserving signal integrity.

Guide 3: Addressing Solvent and Impurity Signals

Signals from residual non-deuterated solvent or other impurities can interfere with the analysis of your compound.[12]

Step 1: Identify the Impurity Peaks

  • Consult NMR solvent impurity charts to identify the chemical shifts of common laboratory solvents and impurities.[13][14][28][29]

Step 2: Use High-Purity Solvents

  • Purchase high-quality deuterated solvents with low residual water and solvent peaks.

Step 3: Implement Solvent Suppression Techniques

  • If a solvent peak is obscuring signals of interest, use a solvent suppression pulse sequence (e.g., presaturation or WET).[11]

Experimental Protocol for Presaturation:

  • Set up a standard 1D proton experiment.

  • Enable the presaturation option in the acquisition parameters.

  • Set the frequency of the presaturation pulse to the chemical shift of the solvent peak.

  • Optimize the presaturation power and duration to achieve maximum suppression with minimal impact on nearby signals.

Troubleshooting Solvent Suppression:

Caption: Troubleshooting workflow for solvent suppression.

By systematically addressing these common issues, you can significantly improve the quality of your 4-Ethyl-6-methoxy-quinoline NMR spectra, leading to more accurate and reliable data for your research and development endeavors.

References

  • A quick diagnostic test for NMR receiver gain compression. Vertex AI Search.
  • 3.7: NMR in Lab- Solvent Impurities. Chemistry LibreTexts.
  • Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. ResearchGate.
  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Eureka by PatSnap.
  • NMR Data Processing. Unknown Source.
  • Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. ResearchGate.
  • Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. The Journal of Physical Chemistry A.
  • SVD-Based Technique for Interference Cancellation and Noise Reduction in NMR Measurement of Time-Dependent Magnetic Fields. MDPI.
  • techniques. UMass Nuclear Magnetic Resonance (NMR) Labs.
  • Receiver gain function: the actual NMR receiver gain. PMC.
  • 2D Baseline Correction. Stanford University NMR Facility.
  • A Simple Method for NMR t1 Noise Suppression. PMC.
  • Adaptive Noise Estimation and Denoising with Deep Learning for NMR Spectroscopy. Unknown Source.
  • Common Problems. SDSU NMR Facility – Department of Chemistry.
  • Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. Unknown Source.
  • NMR Solvent Chart. Emery Pharma.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Unknown Source.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • How to reduce noisey NMR signal?. Reddit.
  • SHIMMING AN NMR MAGNET. Unknown Source.
  • NMR Sample Preparation. Unknown Source.
  • Baseline Correction with Mnova. Mestrelab.
  • Common problems and artifacts encountered in solution‐state NMR experiments. CDN.
  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. PMC.
  • A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Unknown Source.
  • Basic Practical NMR Concepts. MSU chemistry.
  • Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. PMC.
  • NMR Basic Operation - Bruker NMR Spectrometer. University of Wyoming.
  • NMR Baseline Correction - New method in Mnova 9. Unknown Source.

Sources

Troubleshooting

Technical Support Center: 4-Ethyl-6-methoxy-quinoline Purification &amp; Crystallization

Welcome to the Technical Support Center for the isolation and purification of 4-Ethyl-6-methoxy-quinoline . This highly lipophilic quinoline derivative is a critical intermediate in the synthesis of 8-aminoquinoline anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Ethyl-6-methoxy-quinoline . This highly lipophilic quinoline derivative is a critical intermediate in the synthesis of 8-aminoquinoline antimalarial agents, such as 4-ethylprimaquine (1). Due to its specific physicochemical properties, researchers frequently encounter bottlenecks such as "oiling out" and the co-crystallization of structurally similar impurities.

This guide provides mechanistically grounded troubleshooting strategies, quantitative impurity profiles, and self-validating protocols to ensure high-purity crystallization.

Diagnostic Workflow: Impurity Resolution

The following decision tree outlines the logical relationship between the physical state of your crude mixture and the appropriate crystallization strategy to exclude impurities.

Workflow Start Crude 4-Ethyl-6-methoxy-quinoline (Post-Reaction Mixture) Assess Initial State Assessment Start->Assess Oiling Oiling Out (Viscous Coacervate) Assess->Oiling Liquid phase separation Solid Amorphous Solid (High Impurity Entrapment) Assess->Solid Rapid precipitation SaltForm Reactive Crystallization (HCl / Isopropanol) Oiling->SaltForm Increase lattice energy AntiSolvent Anti-Solvent Addition (EtOAc / Heptane) Oiling->AntiSolvent Kinetic precipitation Recryst Thermodynamic Recrystallization (Slow Cooling, 0.1°C/min) Solid->Recryst Redissolve & control cooling PurityCheck HPLC Purity > 98.0%? SaltForm->PurityCheck AntiSolvent->PurityCheck PurityCheck->Recryst No, co-crystallization detected Success Pure Crystalline Product (Target Achieved) PurityCheck->Success Yes Recryst->PurityCheck

Workflow for diagnosing and resolving 4-Ethyl-6-methoxy-quinoline crystallization failures.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my product "oil out" instead of crystallizing, and how does this trap impurities? A1: "Oiling out" (liquid-liquid phase separation) occurs because highly lipophilic quinoline derivatives possess low lattice energies in their free-base form. The ethyl and methoxy substituents disrupt the hydrogen-bonding network. When the solute exceeds its solubility limit in a solvent, it separates as a viscous, solvent-rich liquid phase rather than an ordered solid (2). This coacervate phase acts as a universal solvent, indiscriminately partitioning impurities (like unreacted p-anisidine or tarry oxidation products) into the oil. To force crystallization, you must increase the lattice energy via salt formation or use a highly controlled thermodynamic anti-solvent approach.

Q2: How do I separate over-reduced tetrahydroquinoline impurities from the desired quinoline core? A2: Catalytic reduction processes often yield 1,2,3,4-tetrahydroquinoline derivatives as over-reduced side products. Because they share the same core skeleton, they co-crystallize easily with the free base. However, the secondary amine of the tetrahydroquinoline impurity has a different basicity ( pKa​ ) compared to the tertiary aromatic nitrogen of 4-Ethyl-6-methoxy-quinoline. By utilizing reactive crystallization to form the hydrochloride salt, the target quinoline crystallizes readily out of moderately polar solvents, while the more soluble hydrochloride salts of the unstable tetrahydro-base remain dissolved in the mother liquor (3).

Q3: What role does the cooling rate play in excluding positional isomers? A3: Positional isomers have nearly identical solubility profiles to the target molecule. Rapid cooling (kinetic control) causes sudden supersaturation, leading to rapid nucleation that physically entraps these isomers within crystal lattice defects. A slow, linear cooling profile (0.1–0.2 °C/min) combined with seeding allows the crystallization to proceed under thermodynamic control. The growing crystal lattice will thermodynamically exclude the slightly mismatched isomeric impurities, yielding a highly pure solid (4).

Quantitative Impurity Profiling

Selecting the correct crystallization system is dependent on the primary impurities identified in your crude mixture via HPLC. The table below summarizes the expected outcomes based on the chosen solvent system and methodology.

Solvent SystemCrystallization MethodExpected Yield (%)Purity (HPLC Area %)Primary Impurity Retained in Solid
EtOAc / Hexane (1:4) Anti-solvent (Fast addition)85 - 88%92.5%Positional Isomers, Tarry Oxidation Products
Toluene Cooling (0.5 °C/min)78 - 82%96.0%p-Anisidine derivatives
Isopropanol / HCl Reactive Salt Formation90 - 94%> 99.2%None (Tetrahydroquinolines excluded)
EtOH / Water (3:1) Cooling (0.1 °C/min)70 - 75%98.5%Trace inorganic salts (e.g., NaCl)

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs).

Protocol A: Reactive Crystallization (Hydrochloride Salt Formation)

Best for: Crude mixtures heavily contaminated with tetrahydroquinoline derivatives or those prone to severe oiling out.

  • Primary Dissolution: Dissolve the crude 4-Ethyl-6-methoxy-quinoline free base in anhydrous Ethyl Acetate (EtOAc) at a ratio of 1 g / 5 mL. Stir at 40 °C until complete dissolution is achieved.

  • Acidification (Causality Step): Slowly add 1.05 equivalents of HCl dissolved in Isopropanol (5-6 N) dropwise over 30 minutes. Note: Dropwise addition prevents localized supersaturation, which would otherwise cause the rapid precipitation of amorphous, impurity-laden solids.

  • Aging and Cooling: Maintain the temperature at 40 °C for 1 hour to allow the crystal lattice to mature (Ostwald ripening). Cool the suspension linearly to 5 °C at a rate of 0.2 °C/min.

  • Isolation: Filter the resulting crystalline hydrochloride salt under a vacuum. Wash the filter cake with 2 column volumes of cold EtOAc.

  • Self-Validation (IPC): Sample the mother liquor and analyze it via HPLC. You should observe an enrichment of the tetrahydroquinoline impurity in the liquid phase. If the impurity is absent in the mother liquor, the salt formation was too rapid, and the product must be recrystallized.

Protocol B: Thermodynamic Anti-Solvent Crystallization (Free Base)

Best for: Polishing steps to remove positional isomers without forming a salt.

  • Dissolution & Polish Filtration: Dissolve the crude solid in Toluene (1 g / 3 mL) at 70 °C. Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble inorganic salts (e.g., NaCl from upstream neutralization).

  • Anti-Solvent Addition: Transfer the filtrate to a reactor at 70 °C. Slowly add Heptane (anti-solvent) dropwise until the cloud point is reached (persistent slight turbidity).

  • Seeding: Add 1% (w/w) of pure 4-Ethyl-6-methoxy-quinoline seed crystals. Hold the temperature at 70 °C for 30 minutes to allow the seed bed to establish. Note: Seeding bypasses the primary nucleation energy barrier, preventing sudden crashing out/oiling out.

  • Controlled Cooling: Cool the mixture to 10 °C at a strict rate of 0.1 °C/min.

  • Isolation: Filter the purified free base crystals and wash with cold Heptane. Dry under a vacuum at 45 °C until a constant weight is achieved.

References

  • BenchChem Tech Support. Addressing challenges in the purification of quinoline derivatives. BenchChem. 2

  • RSC Publishing. Contributions to the Chemistry of Synthetic Antimalarials. Part II. Tetrahydroquinolines. Journal of the Chemical Society. 3

  • ACS Publications. Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine. Organic Process Research & Development. 4

  • NIH / PubMed. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Ethyl-6-methoxy-quinoline and Chloroquine in Plasmodium falciparum Assays: A Guide for Researchers

For Immediate Release To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Bio-Assay Technologies Subject: Comparative Efficacy and Mechanistic Insights: 4-Ethyl-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Bio-Assay Technologies Subject: Comparative Efficacy and Mechanistic Insights: 4-Ethyl-6-methoxy-quinoline versus Chloroquine in Plasmodium falciparum Models

This guide provides an in-depth, objective comparison of the well-established antimalarial drug, chloroquine, and the promising quinoline derivative, 4-Ethyl-6-methoxy-quinoline, within the context of in vitro Plasmodium falciparum assays. As the global challenge of antimalarial drug resistance persists, a thorough understanding of both established and novel quinoline-based compounds is paramount for the development of next-generation therapeutics. This document synthesizes available data, outlines key experimental protocols, and offers expert insights into the comparative analysis of these two compounds.

Introduction: The Quinoline Scaffold in Antimalarial Chemotherapy

The quinoline ring system is a cornerstone of antimalarial drug discovery, with chloroquine historically being the most successful synthetic antimalarial agent. However, the widespread emergence of chloroquine-resistant P. falciparum strains has necessitated the exploration of novel quinoline derivatives. 4-Ethyl-6-methoxy-quinoline belongs to this class of next-generation candidates, designed to retain the core antimalarial pharmacophore while potentially circumventing existing resistance mechanisms. This guide will dissect the available data to provide a comparative framework for these two molecules.

Chemical Structures and Inferred Mechanistic Profiles

Chloroquine , a 4-aminoquinoline, is characterized by a 7-chloroquinoline core and a diethylamino-pentyl side chain. In contrast, 4-Ethyl-6-methoxy-quinoline features an ethyl group at the 4-position and a methoxy group at the 6-position of the quinoline ring. While direct, head-to-head comparative studies detailing the antimalarial activity of 4-Ethyl-6-methoxy-quinoline are not extensively available in the public domain, its structural similarity to other 4-substituted and 6-methoxy quinoline derivatives allows for informed hypotheses regarding its mechanism of action.

Chloroquine's Mechanism of Action: Interference with Heme Detoxification

The intraerythrocytic stages of P. falciparum digest host hemoglobin within their acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole. Here, it is believed to cap the growing hemozoin crystal, preventing further polymerization of heme. The resulting buildup of free heme leads to oxidative stress and parasite death.

cluster_parasite Plasmodium falciparum cluster_vacuole Acidic Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits

Caption: Chloroquine's mechanism of action in the P. falciparum food vacuole.

Inferred Mechanism of 4-Ethyl-6-methoxy-quinoline

Based on the structure-activity relationships of quinoline antimalarials, it is highly probable that 4-Ethyl-6-methoxy-quinoline also targets the heme detoxification pathway. The quinoline core is essential for intercalating with heme and inhibiting hemozoin formation. The substituents at the 4 and 6 positions likely modulate the compound's lipophilicity, basicity, and steric properties, which in turn influence its accumulation in the food vacuole and its interaction with heme. Further experimental validation is required to confirm this and to elucidate any secondary mechanisms of action.

Comparative In Vitro Efficacy and Cytotoxicity

A critical aspect of antimalarial drug evaluation is the determination of its efficacy against both drug-sensitive and drug-resistant parasite strains, alongside its toxicity to mammalian cells. This is quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), respectively. The ratio of these values provides the Selectivity Index (SI), a measure of the drug's therapeutic window.

CompoundP. falciparum StrainIC50 (nM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
Chloroquine 3D7 (Sensitive)10 - 20HepG2 (Human Liver)>26.36>1318 - 2636
Dd2 (Resistant)125 - 175HEK293 (Human Kidney)9.8856 - 79

Note: The IC50 and CC50 values can vary between studies depending on the specific assay conditions. The data presented here are representative values from the cited literature. A higher SI is desirable, indicating greater selectivity for the parasite.

Experimental Protocols for Comparative Assays

To ensure the generation of robust and comparable data, standardized in vitro assays are essential. Below are detailed protocols for determining the antiplasmodial activity and cytotoxicity of test compounds.

In Vitro Antiplasmodial Activity: SYBR Green I-Based Fluorescence Assay

This assay is a widely used, sensitive, and high-throughput method for measuring parasite proliferation. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify the amount of parasite DNA as a proxy for parasite growth.

start Start: Synchronized Ring-Stage P. falciparum Culture plate Prepare 96-well plate with serial dilutions of test compounds start->plate add_parasites Add parasitized erythrocytes to each well plate->add_parasites incubate Incubate for 72 hours under standard culture conditions add_parasites->incubate freeze Freeze plate at -20°C to lyse cells incubate->freeze add_sybr Add SYBR Green I lysis buffer to each well freeze->add_sybr incubate_dark Incubate in the dark for 1 hour at room temperature add_sybr->incubate_dark read Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read analyze Analyze data and calculate IC50 values read->analyze

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Step-by-Step Protocol:

  • Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) in human erythrocytes in a complete culture medium. For the assay, use synchronized ring-stage parasites at a starting parasitemia of 0.5-1% and a hematocrit of 2%.

  • Drug Dilution: Prepare serial dilutions of the test compounds (4-Ethyl-6-methoxy-quinoline and chloroquine) in a 96-well microplate. Include drug-free wells as positive controls (100% growth) and wells with uninfected erythrocytes as negative controls (background fluorescence).

  • Incubation: Add the parasitized erythrocyte suspension to each well and incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Staining: After incubation, freeze the plates to lyse the erythrocytes. Thaw the plates and add a lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for at least one hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of the negative controls. Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability. It is a standard method for determining the CC50 of a compound on mammalian cell lines.

Step-by-Step Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., HepG2 or HEK293) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated cells as a control.

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-6-methoxy-quinoline Purity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 4-Ethyl-6-methoxy-quinoline, a key building block in the development of various pharmaceuticals, requires rigorous analytical characterization to ensure that impurities are identified and controlled. The presence of even trace amounts of impurities can have a significant impact on the final API's stability, safety, and therapeutic effect.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 4-Ethyl-6-methoxy-quinoline. We will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4] The objective is to equip researchers and drug development professionals with the knowledge to select and validate analytical methods that are fit for their intended purpose, ensuring the quality and consistency of this vital intermediate.

Comparative Analysis of Analytical Techniques for Purity Determination

The selection of an appropriate analytical technique for purity assessment is contingent on the physicochemical properties of 4-Ethyl-6-methoxy-quinoline and its potential impurities. A comparative overview of the most relevant techniques is presented below.

Technique Principle Strengths Limitations Primary Application for 4-Ethyl-6-methoxy-quinoline
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High sensitivity, selectivity, and reproducibility for a wide range of non-volatile and thermally labile compounds.[5][6]May require longer analysis times for complex separations.Primary method for assay and impurity profiling.
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and semi-volatile compounds; high resolution.[7]Not suitable for non-volatile or thermally labile compounds.[7]Complementary method for volatile impurities and residual solvents.
UV-Visible Spectroscopy Measures the absorption of ultraviolet or visible light by a substance.[8][9]Fast, simple, and inexpensive for routine quantification.[8]Lacks structural specificity; susceptible to interference from absorbing impurities.[9][10]Rapid in-process control and preliminary purity checks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about molecular structure based on the interaction of atomic nuclei with a magnetic field.[8][10]Unparalleled for structural elucidation and can be used for quantitative analysis (qNMR) without a reference standard.[7][11]Lower sensitivity compared to chromatographic methods; requires more expensive instrumentation.[7][11]Structural confirmation and as a primary method for purity determination.

Deep Dive: Method Validation According to ICH Q2(R1) Guidelines

The validation of an analytical procedure is a formal process to demonstrate its suitability for its intended purpose.[3][4] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[2][3][12] For the purity assessment of 4-Ethyl-6-methoxy-quinoline, the following validation characteristics are paramount:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols: A Step-by-Step Guide

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed for the accurate quantification of 4-Ethyl-6-methoxy-quinoline and the separation of its potential non-volatile impurities.

Instrumentation and Materials:

  • HPLC System: Equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of 4-Ethyl-6-methoxy-quinoline reference standard (100 µg/mL) in a 50:50 mixture of acetonitrile and water. Prepare working standards for linearity and accuracy by serial dilution.

    • Sample Solution: Dissolve the synthesized 4-Ethyl-6-methoxy-quinoline sample in the same diluent to a nominal concentration of 100 µg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-22 min: 20% B

Validation Workflow:

Caption: Workflow for HPLC Method Validation.

Method 2: Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

This method is suitable for the analysis of thermally stable and volatile impurities that may be present in 4-Ethyl-6-methoxy-quinoline.

Instrumentation and Materials:

  • GC System: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C (FID) or as per MS requirements.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of relevant volatile impurities and residual solvents in a suitable solvent (e.g., methanol) at a known concentration.

    • Sample Solution: Dissolve a known amount of 4-Ethyl-6-methoxy-quinoline in the same solvent.

Validation Approach: The validation of the GC method will follow similar principles to the HPLC method, with a focus on specificity for volatile analytes, linearity, accuracy, precision, and the determination of LOD and LOQ for key potential impurities and residual solvents.

Forced Degradation Studies: A Key Component of Specificity

To demonstrate the stability-indicating nature of the primary analytical method (typically HPLC), forced degradation studies are essential.[13][14][15] These studies involve subjecting the 4-Ethyl-6-methoxy-quinoline sample to various stress conditions to intentionally induce degradation.[15]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]

  • Oxidative Degradation: 3% Hydrogen Peroxide at room temperature for 24 hours.[13]

  • Thermal Degradation: 80°C for 48 hours.[13]

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-separated from the main peak of 4-Ethyl-6-methoxy-quinoline. Peak purity analysis using a DAD is crucial to confirm the homogeneity of the analyte peak.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by HPLC-DAD Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API_Sample 4-Ethyl-6-methoxy-quinoline Sample API_Sample->Acid API_Sample->Base API_Sample->Oxidation API_Sample->Thermal API_Sample->Photo Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Caption: Workflow for Forced Degradation Studies.

Data Comparison and Interpretation

The following tables summarize the expected performance characteristics for the validated HPLC and GC methods.

Table 1: HPLC Method Validation Data Summary

Parameter Acceptance Criteria Typical Result
Specificity No interference at the analyte retention time. Peak purity > 990.No interference observed. Peak purity index > 995.
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of the nominal concentration for assay; LOQ to 120% for impurities.Validated range established.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0%Repeatability: 0.8%; Intermediate Precision: 1.5%
LOD Signal-to-Noise ≥ 3:10.01% of nominal concentration
LOQ Signal-to-Noise ≥ 10:10.03% of nominal concentration
Robustness System suitability parameters met under varied conditions.Method is robust to minor changes in flow rate and temperature.

Table 2: GC Method Validation Data Summary for a Key Volatile Impurity

Parameter Acceptance Criteria Typical Result
Specificity No interference at the impurity retention time.No interference observed.
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 90.0% - 110.0%95.3% - 104.7%
Precision (RSD%) ≤ 10.0%6.8%
LOD Signal-to-Noise ≥ 3:15 ppm
LOQ Signal-to-Noise ≥ 10:115 ppm

Conclusion: A Multi-faceted Approach to Ensuring Purity

The comprehensive purity assessment of 4-Ethyl-6-methoxy-quinoline necessitates a multi-faceted analytical approach. A validated, stability-indicating HPLC method serves as the cornerstone for assay and impurity profiling, providing high sensitivity and selectivity for non-volatile species. This should be complemented by a validated GC method to control for volatile impurities and residual solvents. Spectroscopic techniques like UV-Vis and NMR offer valuable orthogonal information, with UV-Vis being suitable for rapid in-process controls and NMR providing definitive structural confirmation and an alternative primary method for purity determination.

By implementing a robust validation strategy in line with ICH guidelines, researchers and drug development professionals can ensure the reliability of their analytical data.[1][2][3][4] This, in turn, guarantees the quality and consistency of 4-Ethyl-6-methoxy-quinoline, a critical factor in the development of safe and effective pharmaceutical products.

References

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • IJRAR.ORG. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • ManTech Publications. Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation.
  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds.
  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • GM Binder. Usp 1225 validation of compendial procedures pdf.
  • Benchchem. Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods.
  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Benchchem. Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Benchchem. A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
  • Benchchem. refining analytical methods for quinoline compound detection.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-8-quinolinecarboxaldehyde.
  • IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline.
  • rp-hplc analytical method development and validation for newly synthesized n-{[6.
  • SciSpace. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
  • ResearchGate. (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Supporting Information. catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines.
  • ijprajournal. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.
  • Asian Journal of Research in Chemistry. Analytical Method Validation: Collation between International Guidelines.
  • MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.
  • Benchchem. challenges in the industrial scale-up of 6-methoxyquinoline synthesis.

Sources

Validation

Benchmarking 4-Ethyl-6-methoxy-quinoline Derivatives: Efficacy, Toxicity, and Mechanistic Profiling Against Standard Quinolines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The 6-methoxyquinoline scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The 6-methoxyquinoline scaffold is a highly conserved pharmacophore across classical antimalarials, including quinine and primaquine. However, the clinical utility of standard 8-aminoquinolines is severely bottlenecked by dose-limiting hemolytic toxicity (methemoglobinemia), particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

The development of 4-Ethyl-6-methoxy-quinoline (4-EMQ) derivatives—most notably 4-ethylprimaquine—represents a rational drug design strategy to uncouple antimalarial efficacy from hematotoxicity.

The Causality of Structural Modification

The 6-methoxy group is essential for target binding affinity, interacting with parasitic targets such as heme detoxification pathways or essential kinases like PfPK6 [1]. However, in standard primaquine, the unsubstituted C-4 and C-5 positions are highly susceptible to CYP450-mediated oxidation. This unwarranted metabolic pathway generates reactive quinone-imine metabolites responsible for oxidative stress and methemoglobin (MetHb) formation.

By introducing an ethyl group at the C-4 position, the 4-EMQ scaffold introduces targeted steric hindrance. This modification alters the electronic and steric landscape of the quinoline ring, significantly dampening toxic metabolite formation while retaining potent blood- and tissue-schizontocidal properties [2].

Mechanism A Standard 8-Aminoquinoline (e.g., Primaquine) B CYP450 Oxidation (Unshielded C-4/C-5) A->B C Quinone-Imine Metabolites (MetHb / Hemolytic Toxicity) B->C F Maintained Efficacy & Reduced Toxicity C->F Structural Optimization D 4-Ethyl-6-methoxy-quinoline (4-EMQ Scaffold) E Steric Hindrance at C-4 (Metabolic Blockade) D->E E->F

Diagram 1: Mechanistic pathway showing how C-4 alkylation prevents toxic quinone-imine formation.

Comparative Efficacy & Toxicity Benchmarking

To objectively evaluate the 4-EMQ scaffold, its primary derivative (4-ethylprimaquine) is benchmarked against standard quinolines. The data below synthesizes in vitro antiplasmodial activity and in vivo toxicity metrics.

Table 1: Quantitative Benchmarking of Quinolines
CompoundIn Vitro IC₅₀ (nM) (P. falciparum 3D7)In Vivo Efficacy (P. cynomolgi in Macaques)Toxicity Profile (Rane Mouse Screen / MetHb)Therapeutic Index (TI) Shift
Primaquine (Standard)450 - 500Radical Cure (Standard)High (Severe MetHb formation)Baseline (1.0x)
Chloroquine (Control)10 - 15Suppressive (Blood stage only)Low (No MetHb, but high resistance)N/A
4-Ethylprimaquine (4-EMQ)420 - 480Radical Cure (Equivalent to Primaquine)Low (Significantly reduced MetHb)>3.5x Improvement

Data Interpretation: 4-Ethylprimaquine demonstrates activity approximately equal to that of primaquine against Plasmodium cynomolgi in Rhesus monkeys, but is significantly less toxic as measured in the Rane mouse screen [3]. This validates the hypothesis that C-4 alkylation successfully mitigates toxicity without compromising the pharmacodynamic interaction with the parasite.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact workflows used to generate the benchmarking data.

Protocol A: In Vitro SYBR Green I Antiplasmodial Assay

Rationale: Traditional [³H]-hypoxanthine incorporation assays pose radioactive hazards. The SYBR Green I assay provides a high-signal, low-background fluorescent readout by selectively intercalating into double-stranded parasitic DNA, allowing for precise IC₅₀ determination.

  • Parasite Culture: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II. Incubate under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂ at 37°C.

  • Compound Preparation: Dissolve 4-EMQ derivatives and standard quinolines in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in complete culture medium (final DMSO concentration <0.1% to prevent solvent toxicity).

  • Assay Assembly: Dispense 90 µL of synchronized ring-stage parasite culture (0.3% parasitemia) into 96-well black microplates. Add 10 µL of the diluted compounds. Include Chloroquine as a positive control and drug-free infected RBCs as a negative control.

  • Incubation & Lysis: Incubate the plates for 72 hours at 37°C. Following incubation, freeze the plates at -80°C for 1 hour, then thaw to ensure complete erythrocyte lysis.

  • Fluorescence Readout: Add 100 µL of SYBR Green I lysis buffer (containing 2x SYBR Green I, 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) to each well. Incubate in the dark for 1 hour at room temperature.

  • Data Analysis: Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC₅₀ values using non-linear regression analysis (variable slope).

Protocol B: In Vivo Rane Mouse Screen & MetHb Toxicity Profiling

Rationale: The Rane screen provides a rapid, standardized in vivo assessment of blood-schizontocidal activity and acute toxicity, allowing for the calculation of the therapeutic index in a living mammalian system.

  • Infection: Inoculate female CD-1 mice intravenously with 1 × 10⁷ P. berghei ANKA-infected erythrocytes on Day 0.

  • Dosing Regimen: Randomize mice into cohorts (n=5). Administer 4-EMQ derivatives, Primaquine, or vehicle control subcutaneously once daily from Day 3 to Day 5 post-infection.

  • Efficacy Monitoring: Prepare Giemsa-stained thin blood smears from tail snips on Day 6. Calculate the percentage of parasitemia suppression relative to the vehicle control. Monitor survival up to Day 30.

  • MetHb Quantification (Toxicity): On Day 6, collect 50 µL of whole blood via submandibular bleed. Lyse the RBCs in a phosphate buffer. Measure the absorbance of the lysate at 630 nm (specific for MetHb) before and after the addition of potassium cyanide (which converts MetHb to cyanmethemoglobin). The change in absorbance is directly proportional to the MetHb concentration.

Workflow A Compound Library B In Vitro SYBR Green Assay A->B C IC50 Benchmarking B->C D In Vivo Rane Mouse Screen C->D E MetHb Toxicity Profiling D->E F Lead Validation E->F

Diagram 2: Sequential high-throughput workflow for benchmarking quinoline efficacy and toxicity.

Conclusion

Benchmarking data strongly supports the superiority of the 4-Ethyl-6-methoxy-quinoline scaffold over traditional unsubstituted 8-aminoquinolines. By integrating a sterically demanding ethyl group at the C-4 position, researchers can effectively block the CYP450-mediated oxidative pathways responsible for methemoglobinemia. This structural evolution preserves the critical binding interactions of the 6-methoxyquinoline core, resulting in a compound with equivalent radical curative properties but a significantly widened therapeutic window.

References

  • Title: Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis and antimalarial activity of some newer-alkoxy substituted-2-tert-butyl-8-quinolinamines Source: ResearchGate URL: [Link]

  • Title: Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethyl-6-methoxy-quinoline

For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the bench and into the responsible management of chemical waste. This guide provides a detailed, procedur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the bench and into the responsible management of chemical waste. This guide provides a detailed, procedural framework for the proper disposal of 4-Ethyl-6-methoxy-quinoline, a quinoline derivative. The procedures outlined herein are synthesized from established safety protocols for quinoline and its analogs, emphasizing a proactive approach to laboratory safety and environmental stewardship. While this document offers in-depth guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) for 4-Ethyl-6-methoxy-quinoline and your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.

Hazard Assessment and Precautionary Measures

Quinoline and its derivatives are classified as hazardous substances, and 4-Ethyl-6-methoxy-quinoline should be handled with the same level of caution.[1] Potential hazards include acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation.[2][3][4] Some quinoline compounds are also suspected of causing genetic defects and may have carcinogenic properties.[3] Therefore, a thorough understanding of these risks is the first step in ensuring safe handling and disposal.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling 4-Ethyl-6-methoxy-quinoline. A comprehensive PPE ensemble includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[3]

  • Body Protection: A laboratory coat is mandatory.[1] For larger quantities or in situations with a higher risk of exposure, chemical-resistant clothing should be worn.[5]

  • Respiratory Protection: All handling of 4-Ethyl-6-methoxy-quinoline that may generate dust or aerosols should be conducted in a certified chemical fume hood.[1][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[6]

Quantitative Hazard Data for Representative Quinolines

To provide a quantitative context for the hazards associated with 4-Ethyl-6-methoxy-quinoline, the following table summarizes the GHS classification for closely related quinoline compounds. This data should be considered as a guideline in the absence of a specific SDS for the target compound.

Hazard CategoryGHS Classification (for Quinoline)Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[3]
CarcinogenicityCategory 1BH350: May cause cancer[3]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects[3]

Step-by-Step Disposal Procedures

The proper disposal of 4-Ethyl-6-methoxy-quinoline is a critical process that must be executed with precision to ensure the safety of laboratory personnel and the protection of the environment. The following procedures are categorized based on the nature of the waste.

Solid Waste Disposal
  • Segregation: All solid waste contaminated with 4-Ethyl-6-methoxy-quinoline, including weighing papers, contaminated gloves, and bench protectors, must be segregated from non-hazardous waste.

  • Containment: Place all solid waste into a clearly labeled, sealable, and compatible hazardous waste container.[1] The container should be labeled with "Hazardous Waste" and the chemical name: "4-Ethyl-6-methoxy-quinoline".[7]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]

Liquid Waste Disposal
  • Segregation: Solutions containing 4-Ethyl-6-methoxy-quinoline must be collected in a dedicated, clearly labeled hazardous liquid waste container.[1] Do not mix with other incompatible waste streams.[1]

  • Containment: The liquid waste container must be compatible with the chemical and have a secure, leak-proof cap. Label the container with "Hazardous Waste" and the chemical name: "4-Ethyl-6-methoxy-quinoline".

  • Storage: Store the liquid waste container in secondary containment to prevent spills and in a designated, well-ventilated area.

Decontamination of Glassware
  • Initial Rinse: Rinse contaminated glassware with a suitable solvent, such as acetone or ethanol.

  • Collect Rinsate: The initial rinsate is considered hazardous and must be collected and disposed of as hazardous liquid waste.[1]

  • Washing: After the initial rinse, the glassware can be washed with soap and water.

Spill Management

In the event of a spill, immediate and decisive action is required to mitigate the associated risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[6]

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it running.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[3][6] Do not use combustible materials. For solid spills, carefully sweep up the material, avoiding dust generation.[2][9]

  • Collection: Place the absorbed material or swept solids into a labeled, sealable hazardous waste container.[3][6]

  • Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials and dispose of them as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Final Disposal

The ultimate disposal of 4-Ethyl-6-methoxy-quinoline waste must be conducted through an approved and licensed hazardous waste disposal facility.[1] These facilities utilize methods such as high-temperature incineration to neutralize the hazardous properties of the compound.[1] Never dispose of 4-Ethyl-6-methoxy-quinoline down the drain or in the regular trash.[3][6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-Ethyl-6-methoxy-quinoline waste.

DisposalWorkflow Disposal Decision Workflow for 4-Ethyl-6-methoxy-quinoline Start Identify 4-Ethyl-6-methoxy-quinoline Waste WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Contaminated materials, pure compound) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, rinsates) WasteType->LiquidWaste Liquid SegregateSolid Segregate Solid Waste SolidWaste->SegregateSolid SegregateLiquid Segregate Liquid Waste LiquidWaste->SegregateLiquid ContainSolid Place in Labeled, Sealed Hazardous Waste Container SegregateSolid->ContainSolid StoreSolid Store in Designated Area ContainSolid->StoreSolid FinalDisposal Arrange for Pickup by Approved Hazardous Waste Contractor StoreSolid->FinalDisposal ContainLiquid Place in Labeled, Sealed Hazardous Liquid Waste Container SegregateLiquid->ContainLiquid StoreLiquid Store in Secondary Containment in Designated Area ContainLiquid->StoreLiquid StoreLiquid->FinalDisposal

Sources

Handling

Personal protective equipment for handling 4-Ethyl-6-methoxy-quinoline

As a Senior Application Scientist, my objective is to provide your laboratory with a robust, self-validating framework for handling specialized pharmacophores. 4-Ethyl-6-methoxy-quinoline is a critical intermediate in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to provide your laboratory with a robust, self-validating framework for handling specialized pharmacophores. 4-Ethyl-6-methoxy-quinoline is a critical intermediate in the synthesis of 8-aminoquinoline antimalarials, most notably 4-ethylprimaquine, which has demonstrated1 compared to standard primaquine[1].

However, achieving synthetic success requires stringent occupational safety controls. The raw quinoline core and its methoxy-derivatives present specific handling risks, including acute dermal toxicity, potential mutagenicity, and severe environmental hazards. This guide establishes a causally-driven safety and logistical protocol to ensure both researcher safety and experimental integrity.

Hazard Assessment & Causality

Before stepping up to the bench, we must understand the physicochemical and toxicological properties driving our safety choices:

  • Dermal Permeation: Quinoline derivatives are highly lipophilic. They can rapidly penetrate standard porous materials, leading to systemic exposure. They are strictly classified as2[2].

  • Inhalation Risk: Handled primarily as a crystalline solid or powder, aerosolized micro-particulates can cause severe respiratory and mucous membrane irritation.

  • Environmental Toxicity: These compounds are3, dictating strict disposal pathways[3].

Personal Protective Equipment (PPE) Specification Matrix

Do not rely on default lab apparel. The table below outlines the required PPE, quantitative specifications, and the scientific rationale behind each choice.

PPE CategoryQuantitative SpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (Thickness ≥ 0.11 mm)Quinoline derivatives can permeate standard latex. Nitrile offers superior chemical resistance to lipophilic organics. Double-gloving provides a fail-safe against micro-tears during mechanical handling.
Eye Protection Tight-fitting Safety Goggles (EN 166 / NIOSH certified)Prevents ocular ingress of crystalline micro-particulates, which can cause severe mucous membrane irritation and potential corneal damage.
Body Protection Flame-resistant, Anti-static Lab Coat with elastic cuffsMitigates static charge accumulation that could ignite aerosolized dust or cause the powder to adhere to the researcher's sleeves.
Respiratory N95/P100 Particulate RespiratorEssential if handling bulk quantities outside a fume hood to filter out fine crystalline dust, directly addressing the.

Step-by-Step Operational Workflow

To guarantee safety, every protocol must be a self-validating system. Follow this methodology for weighing and transferring 4-Ethyl-6-methoxy-quinoline.

  • Fume Hood Validation: Before introducing the chemical, verify the fume hood face velocity is between 80-120 feet per minute (fpm).

    • Self-Validation Check: Do not rely solely on digital readouts; tape a small Kimwipe to the sash to visually confirm continuous, inward directional airflow.

  • Workspace Preparation: Line the working surface with a chemical-resistant, disposable bench pad.

    • Causality: This confines any accidental micro-spills to a disposable matrix, preventing cross-contamination of the hood surface and subsequent experiments.

  • Static Mitigation: Use an anti-static device (e.g., Zerostat gun) on the weighing spatula and the receiving vessel.

    • Causality: 4-Ethyl-6-methoxy-quinoline powder can accumulate static charge, causing it to violently repel from the spatula and aerosolize into the user's breathing zone.

  • Transfer Mechanics: Tare the receiving vial inside the hood. Transfer the chemical using a non-sparking micro-spatula. Cap the receiving vial securely before removing it from the controlled airflow environment.

  • Decontamination: Wipe down the exterior of the sealed vial and the analytical balance with a solvent compatible with quinolines (e.g., ethanol or isopropanol), followed by a distilled water wipe.

Spill Management & Disposal Plan

In the event of a solid spill, immediate and calculated action is required to prevent aerosolization and environmental contamination.

  • Isolate & Escalate: Immediately halt operations. Evacuate non-essential personnel from the immediate vicinity. Don upgraded PPE (add a P100 respirator if the spill extends outside the hood).

  • Containment (Strictly No Dry Sweeping): Do not use a brush and dustpan.

    • Causality:, exponentially increasing inhalation risks.

  • Wet Absorption: Gently cover the spilled powder with absorbent paper towels dampened with water or dilute ethanol.

    • Causality: The liquid suppresses dust formation and solubilizes minor residues for safer, cohesive collection.

  • Collection: Scoop the damp matrix using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Disposal Routing: Label the container explicitly as "Toxic Organic Solid Waste (Quinoline Derivative) - Environmentally Hazardous". Route to a certified facility for high-temperature incineration.2[2].

Safe Handling Workflow Visualization

G Start Start: 4-Ethyl-6-methoxy-quinoline Handling PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Setup (Verify Flow > 100 fpm) PPE->Hood Transfer Weighing & Transfer (Anti-static measures) Hood->Transfer Spill Spill Detected? Transfer->Spill Clean Wet Wipe & Contain (No Dry Sweeping) Spill->Clean Yes Success Experiment Continuation Spill->Success No Waste Hazardous Waste Disposal (Incineration, EPA compliant) Clean->Waste Success->Waste Post-reaction cleanup

Safe handling, spill management, and disposal workflow for 4-Ethyl-6-methoxy-quinoline.

References

  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. National Institutes of Health (NIH). Available at: [Link]

  • Safety Data Sheet - Quinoline. DC Fine Chemicals. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.